Product packaging for Rhenium, pentacarbonylchloro-(Cat. No.:)

Rhenium, pentacarbonylchloro-

Cat. No.: B8022910
M. Wt: 361.71 g/mol
InChI Key: JQUUAHKBIXPQAP-UHFFFAOYSA-M
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Description

Rhenium, pentacarbonylchloro- is a useful research compound. Its molecular formula is C5ClO5Re and its molecular weight is 361.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rhenium, pentacarbonylchloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rhenium, pentacarbonylchloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5ClO5Re B8022910 Rhenium, pentacarbonylchloro-

Properties

IUPAC Name

carbon monoxide;chlororhenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5CO.ClH.Re/c5*1-2;;/h;;;;;1H;/q;;;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUAHKBIXPQAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClO5Re
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14099-01-5
Record name Pentacarbonylchlororhenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14099-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentacarbonylchlororhenium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis and Derivatization of Rhenium, Pentacarbonylchloro

Precursor Role in Organometallic Synthesis

Rhenium, pentacarbonylchloro- serves as a fundamental building block for a multitude of organometallic compounds, particularly low-oxidation-state rhenium(I) tricarbonyl complexes. nih.govthieme-connect.de The compound's ready availability and reactivity make it the preferred starting material for syntheses where the robust fac-[Re(CO)₃]⁺ core is desired. grafiati.com This core is often coordinated with various bidentate or monodentate ligands to explore applications in areas such as photocatalysis and bioinorganic chemistry. grafiati.comnih.gov For instance, it is widely used to prepare π-electron deficient complexes with diimine ligands and to synthesize mixed-valence compounds of rhenium and iron for studying charge-transfer processes. sigmaaldrich.com The synthesis of arene(carbonyl)rhenium complexes also frequently employs Re(CO)₅Cl as the key starting material. thieme-connect.de

**1.2. Methodologies for Synthesis of Derivatives

The derivatization of Re(CO)₅Cl is achieved through several synthetic methodologies, each offering distinct advantages in terms of reaction time, yield, and selectivity.

Thermal substitution is a conventional and widely used method for synthesizing derivatives from Re(CO)₅Cl. This approach typically involves heating a solution of Re(CO)₅Cl with a ligand in a suitable solvent, such as toluene (B28343) or methanol (B129727). academicjournals.orgmdpi.com The elevated temperature provides the necessary energy to displace one or more of the carbonyl ligands, allowing for coordination of the new ligand. For example, reacting Re(CO)₅Cl with diimine or 2,2':6',2"-terpyridine (terpy) ligands in refluxing toluene leads to the formation of [ReCl(CO)₃(N^N)] or [ReCl(CO)₃(terpy-κ²N)] complexes, respectively. mdpi.comnih.gov In these reactions, two CO ligands are displaced to accommodate the bidentate nitrogen-donor ligand. mdpi.com Similarly, stirring Re(CO)₅Cl with isatin (B1672199) Schiff bases in toluene at 100°C results in the synthesis of fac-[Re(CO)₃] complexes, yielding products in high percentages. academicjournals.org However, thermal methods can sometimes lead to the decomposition of sensitive ligands or the formation of side products. nih.gov

Reactant 1Reactant 2ConditionsProductYieldReference
Re(CO)₅ClIsatin-sulfanilamide Schiff base (L1)Toluene, 100°C, 4.5 h[Re(C₁₄H₁₁N₃O₃S)(CO)₃Cl]87% academicjournals.org
Re(CO)₅ClIsatin-4-methoxyaniline Schiff base (L2)Toluene, 100°C, 3 h[Re(C₁₅H₁₂O₂N₂)(CO)₃Cl]49% academicjournals.org
Re(CO)₅Cl2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089)Toluene, reflux, 4 h[Re(CO)₃(N^N)Cl]N/A nih.gov
Re(CO)₅ClAzo dicarboxylate ester ligandsToluene/CH₂Cl₂ mixtures, elevated TMono- and dinuclear Re(CO)₃Cl complexesLow nih.gov

Photochemical methods utilize light energy to initiate the substitution of ligands on the rhenium center. This technique can offer high selectivity and allow for reactions to occur under mild conditions. The absorption of a photon excites the complex to a higher electronic state, which can facilitate ligand dissociation and subsequent reaction with a new ligand. princeton.edu Photochemical routes are particularly relevant in the synthesis of photocatalysts. For example, rhenium(I) complexes are studied for the photochemical reduction of CO₂, where the process is initiated by light absorption. nih.govrsc.org The synthesis of luminescent rhenium(I) photoswitchable materials often involves the reaction of a precursor, derived from Re(CO)₅Cl, under photochemical conditions to introduce photoactive ligands like 4-phenylazopyridine. rsc.org

Microwave-assisted synthesis has emerged as a powerful "green" chemistry tool that can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govmdpi.com This method has been applied to the synthesis of organometallic rhenium complexes, although it is less common than for organic synthesis. mdpi.com While many microwave-assisted syntheses of rhenium(I) tricarbonyl complexes start from dirhenium decacarbonyl (Re₂(CO)₁₀), the principles are applicable to derivatives of Re(CO)₅Cl. nih.govresearchgate.net For instance, the reaction between [ReBr(CO)₅], an analogue of Re(CO)₅Cl, and certain nitrogen ligands has been successfully carried out using microwave irradiation. mdpi.com This technique offers a time-saving and efficient alternative for producing rhenium complexes. mdpi.com

Flow microfluidic synthesis represents a modern approach that offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.net This technology has been successfully applied to the synthesis of rhenium(I) complexes from Re(CO)₅Cl. In one example, the complexation of 6-chloro-2,2'-bipyridine (B82679) with Re(CO)₅Cl was performed in a heated microreactor. researchgate.net The study found that ideal complexation conditions were achieved around 170°C, demonstrating the ability to rapidly optimize reaction conditions. researchgate.net This continuous-flow method allows for the automated synthesis of complexes and can be "telescoped" with subsequent reaction steps, such as radiofluorination, in a multi-reactor setup. researchgate.net

TechniqueKey AdvantageExample ApplicationReference
Thermal DisplacementWidely applicable, straightforwardSynthesis of [ReCl(CO)₃(terpy)] from Re(CO)₅Cl and terpyridine mdpi.com
Photochemical SynthesisHigh selectivity, mild conditionsCO₂ reduction using Re(I) photocatalysts nih.govrsc.org
Microwave-Assisted SynthesisRapid reaction times, high efficiencySynthesis of Re(I) pentylcarbonato complexes (from Re₂(CO)₁₀) nih.govresearchgate.net
Flow Microfluidic SynthesisPrecise reaction control, automationComplexation of 6-chloro-2,2'-bipyridine with Re(CO)₅Cl researchgate.net

Synthesis of Specific Rhenium(I) Carbonyl Complexes from Re(CO)₅Cl

The precursor Re(CO)₅Cl is the starting point for a vast range of specific rhenium(I) carbonyl complexes through ligand substitution reactions. The products of these reactions depend on the nature of the incoming ligand and the reaction conditions.

Complexes with Diimine Ligands: The reaction of Re(CO)₅Cl with bidentate diimine ligands like 2,2'-bipyridine (bpy) or 1,10-phenanthroline (phen) is a standard method to produce fac-[Re(CO)₃(N^N)Cl] complexes. These reactions are typically performed by refluxing the reactants in an aromatic solvent like toluene. nih.gov

Complexes with Terpyridine Ligands: When Re(CO)₅Cl is reacted with the tridentate ligand 2,2':6',2"-terpyridine (terpy) under reflux conditions, the product is [ReCl(CO)₃(terpy-κ²N)], where the terpyridine ligand coordinates in a bidentate fashion. mdpi.com Harsher, solid-state thermal conditions are required to displace a third CO group and achieve tridentate coordination. mdpi.com

Complexes with Isatin Schiff Bases: Biologically relevant ligands, such as those derived from isatin, can be coordinated to the fac-[Re(CO)₃]⁺ core. Stirring Re(CO)₅Cl with Schiff bases of isatin and sulfanilamide (B372717) or 4-methoxyaniline in hot toluene yields the corresponding tricarbonyl chloro rhenium(I) complexes. academicjournals.org

Complexes via In Situ Ligand Formation: In some cases, the ligand is formed in the reaction vessel. For example, the condensation of two diiminoisoindoline molecules in the presence of Re(CO)₅Cl and pyridine (B92270) yields a complex with an aza(dibenzopyrro)methene ligand, which is a half-phthalocyanine moiety. uva.es

Rhenium(I) Tricarbonyl Halide Complexes

The synthesis of Rhenium(I) tricarbonyl halide complexes from Rhenium, pentacarbonylchloro- is a foundational method for accessing a wide range of compounds with varied electronic and steric properties. The general reaction involves the displacement of two CO ligands by a bidentate ligand, yielding a stable octahedral complex with a fac-[Re(CO)₃]⁺ core. nih.govd-nb.infonih.gov The nature of the incoming bidentate ligand significantly influences the properties and subsequent reactivity of the resulting complex.

The reaction of Rhenium, pentacarbonylchloro- with bidentate diimine ligands, such as 2,2'-bipyridine (bpy) or 1,10-phenanthroline and their derivatives, is a well-established route to form fac-[Re(CO)₃(diimine)Cl] complexes. nih.goviucr.org These syntheses are typically performed by refluxing the reactants in a solvent like toluene. nih.gov The resulting complexes are noted for their rich photophysical properties, including metal-to-ligand charge transfer (MLCT) transitions. nih.goviucr.orgrsc.org The electronic properties of the complex can be systematically tuned by modifying the substituents on the diimine ligand. iucr.org For instance, complexes with ligands like 5,5′(3-(2-pyridyl)-1,2,4-triazine-5,6-diyl)-bis-2-furansulfonic acid disodium (B8443419) salt have been synthesized to enhance water solubility. d-nb.info

Table 1. Synthesis and Spectroscopic Data for Selected Diimine Ligand-Based Complexes.
Diimine Ligand (NN)Reaction ConditionsComplex FormulaKey IR Bands ν(CO) (cm⁻¹)Reference
2,2'-bipyridine (bpy)Toluene, refluxfac-[Re(CO)₃(bpy)Cl]~2035, ~1926 rsc.org
N,N-dimethyl-4-((E)-(pyridin-2-ylmethylene) amino)phenyl) diazenyl) aniline (B41778) (L1)Not specified[ReL1(CO)₃Cl]Not specified researchgate.net
(E)-4-((E)-(4-nitrophenyl)diazenyl)-N-(pyridin-2-ylmethylene) aniline (L2)Not specified[ReL2(CO)₃Cl]Not specified researchgate.net
1-cinnamoyl-3-(pyridin-2-yl)pyrazole (CnPyPz)Toluene, 120°C, 5hfac-[Re(CnPyPz)(CO)₃Cl]2019, 1862 analis.com.my

Phosphinine ligands, which are phosphorus analogs of pyridines, can also be used to synthesize Rhenium(I) tricarbonyl complexes. While specific examples starting directly from Re(CO)₅Cl and a phosphinine ligand are less common in the provided results, the general methodology for creating phosphine-containing rhenium tricarbonyl complexes is well-documented. nih.govnie.edu.sg For instance, bidentate phosphine (B1218219) ligands react with [ReX(CO)₅] to yield [ReX(CO)₃(P-P)] complexes. nih.gov A study on hydrophilic phosphine ligands like 1,3,5-triaza-7-phosphoadamantane (PTA) involved a different precursor, [NEt₄]₂[Re(CO)₃Br₃], but illustrates the formation of mixed-ligand fac-[Re(CO)₃]⁺ complexes, which are structurally analogous. nih.govnih.gov The synthesis of the first metal complexes of triethynylphosphine (TEP), specifically fac-[Re(bpy)(CO)₃(TEP)]⁺, demonstrates the incorporation of phosphine ligands into the rhenium tricarbonyl framework, starting from a pre-formed rhenium tricarbonyl diimine complex. researchgate.net

Table 2. Synthesis of Related Rhenium Tricarbonyl Phosphine Complexes.
Phosphine Ligand (P) / Bidentate Ligand (L-L)Rhenium PrecursorComplex FormulaKey IR Bands ν(CO) (cm⁻¹)Reference
1,3,5-triaza-7-phosphoadamantane (PTA) / Picolinic acid[NEt₄]₂[Re(CO)₃Br₃]fac-[Re(CO)₃(pic)(PTA)]2013, 1894, 1870 nih.gov
o-(diphenylphosphino)benzaldehyde (P∩O)[ReX(CO)₅][ReX(CO)₃(P∩O)]Not specified nih.gov

Azobased iminopyridine ligands, which contain both an imine (C=N) and an azo (N=N) group, form complexes with Rhenium, pentacarbonylchloro-. The reaction of Re(CO)₅Cl with ligands such as N,N-dimethyl-4-((E)-(pyridin-2-ylmethylene) amino)phenyl) diazenyl) aniline (L1) and (E)-4-((E)-(4-nitrophenyl)diazenyl)-N-(pyridin-2-ylmethylene) aniline (L2) yields the corresponding fac-[Re(L)(CO)₃Cl] complexes. researchgate.net These complexes have been characterized by single-crystal X-ray diffraction, confirming the coordination of the ligand to the fac-[Re(CO)₃Cl] moiety. researchgate.net The presence of the azo group introduces interesting photochemical properties, such as trans-cis photoisomerization. researchgate.net

Table 3. Synthesis of Azobased Iminopyridine Ligand Complexes.
LigandComplex FormulaKey FeatureReference
N,N-dimethyl-4-((E)-(pyridin-2-ylmethylene) amino)phenyl) diazenyl) aniline (L1)[ReL1(CO)₃Cl]Characterized by single crystal structure; undergoes photoisomerization. researchgate.net
(E)-4-((E)-(4-nitrophenyl)diazenyl)-N-(pyridin-2-ylmethylene) aniline (L2)[ReL2(CO)₃Cl]Characterized by single crystal structure; undergoes photoisomerization. researchgate.net

Bis(imino)acenaphthene (BIAN) ligands are strong π-acceptor ligands that react with Rhenium, pentacarbonylchloro- to form fac-[Re(BIAN)(CO)₃Cl] complexes. znaturforsch.comresearchgate.net These compounds are synthesized by coordinating aryl-substituted BIAN derivatives to the rhenium tricarbonyl moiety. znaturforsch.com The resulting complexes often exhibit intense colors and have been studied for their spectroscopic properties. znaturforsch.comresearchgate.net The facial arrangement of the three carbonyl ligands is confirmed by the presence of three distinct CO stretching vibrations in their FTIR spectra. znaturforsch.com Crystal structures confirm the pseudo-octahedral geometry with the chloro ligand positioned on the tricarbonyl rhenium(I) center. znaturforsch.comresearchgate.net A water-soluble derivative has also been successfully synthesized, highlighting the tunability of these systems. znaturforsch.comresearchgate.net

Table 4. Spectroscopic Data for Selected Re(BIAN)(CO)₃Cl Complexes.
BIAN Ligand SubstituentComplexKey IR Bands ν(CO) (cm⁻¹) (in CH₂Cl₂)UV/Vis λₘₐₓ (nm) (in MeCN)Reference
2,6-diisopropylphenyl12018, 1916, 1894588, 396, 318 znaturforsch.comresearchgate.net
4-methoxyphenyl22020, 1919, 1899568, 410, 314 znaturforsch.comresearchgate.net
4-sulfonatophenyl (water-soluble)32020, 1910, 1885 (in MeCN)575, 416, 315 (in H₂O) znaturforsch.comresearchgate.net

Rhenium, pentacarbonylchloro- reacts with azodicarboxylate ester ligands (adcOR) and their amide derivatives to form both mono- and dinuclear complexes. mdpi.comnih.gov Heating Re(CO)₅Cl with ligands like diethyl azodicarboxylate in a toluene/CH₂Cl₂ mixture can produce dinuclear complexes of the type [{Re(CO)₃Cl}₂(µ-adc)]. mdpi.com Mononuclear complexes, such as [Re(CO)₃Cl(adcpip)], can also be synthesized under similar conditions, often resulting in violet precipitates. mdpi.com These azodicarboxylate ligands are effective π-acceptors, and their complexes exhibit reduction potentials just below 0.0 V versus the ferrocene/ferrocenium couple. nih.gov

Table 5. Synthesis of Rhenium Tricarbonyl Azodicarboxylate Complexes.
LigandReaction ConditionsProductKey IR Bands ν(CO) (cm⁻¹) (in DCE)Reference
Azodicarboxylic acid piperidinyl amide (adcpip)Toluene/CH₂Cl₂, 70°C, 6h[{Re(CO)₃Cl}₂(µ-adcpip)]2020, 1917 mdpi.com
Azodicarboxylic acid piperidinyl amide (adcpip)Toluene/CH₂Cl₂, 90°C, 6h[Re(CO)₃Cl(adcpip)]Not specified mdpi.com
Phenylazocarboxylic ethylester (pacOEt)Not specified[Re(CO)₃Cl(pacOEt)]2022, 1962, 1928 mdpi.com

Complexes containing pyridine-2-carbaldehyde imine (pyca) ligands are readily synthesized from Rhenium, pentacarbonylchloro-. nih.gov These syntheses can be performed in a one-pot reaction where Re(CO)₅Cl, pyridine-2-carboxaldehyde, and an appropriate amine are refluxed in a solvent like methanol or toluene. nih.gov This method allows for the formation of the Schiff base ligand in situ, which then coordinates to the metal center. Alternatively, the pyca ligand can be synthesized separately and then reacted with the rhenium precursor. nih.gov The resulting fac-[Re(CO)₃X(pyca-R)] complexes exhibit a slightly distorted octahedral geometry. nih.gov The properties of these complexes, such as their UV-visible absorption, can be sensitive to pH, particularly when the imine substituent contains a phenolic group. nih.gov

Table 6. Synthesis of Pyridine-2-carbaldehyde Imine (pyca) Ligand Complexes.
Amine ReactantSolvent/TempComplex FormulaKey FeatureReference
p-aminophenolMethanol, reflux, 4hRe(CO)₃Cl(pyca-C₆H₄-p-OH)pH-sensitive UV-visible absorption nih.gov
m-aminophenolMethanol, reflux, 4hRe(CO)₃Cl(pyca-C₆H₄-m-OH)pH-sensitive UV-visible absorption nih.gov
o-aminophenolMethanol, reflux, 4hRe(CO)₃Cl(pyca-C₆H₄-o-OH)pH-sensitive UV-visible absorption nih.gov
Dipyridylketone (dpk) Ligand Complexes

The reaction of pentacarbonylchlororhenium(I), [Re(CO)₅Cl], with di-2-pyridyl ketone (dpk) in refluxing toluene facilitates the formation of the facial tricarbonyl complex, fac-[Re(CO)₃(dpk)Cl]. capes.gov.br This synthesis demonstrates a straightforward method for incorporating the bidentate dpk ligand, which can undergo further reactions. For instance, nucleophilic addition of water to the coordinated dpk ligand's carbonyl carbon results in the hydration of the keto group, yielding fac-[Re(CO)₃{(C₅H₄N)₂C(O)(OH)}]. capes.gov.br

A related dicarbonyl complex, cis-[Re(CO)₂(PPh₃)(dpk)Cl], can be synthesized by first reacting [Re(CO)₅Cl] with triphenylphosphine (B44618) (PPh₃) in refluxing toluene, followed by the addition of a dichloromethane (B109758) solution of dpk. capes.gov.br This intermediate synthon approach is versatile for binding the Re(I)(CO)₂(PPh₃)Cl moiety to various nitrogen-donor ligands. capes.gov.br

Surface-Anchored Rhenium Carbonyl Species

Pentacarbonylchlororhenium(I) is a precursor for creating surface-anchored rhenium carbonyl species. These materials are of interest for their potential catalytic properties. Studies have shown that [Re(CO)₅Cl] can be used to form a Re(CO)₅ fragment bonded to a polyhedral oligomeric hydroxysilsesquioxane, which serves as a model for understanding the existence of an unexpected Re(CO)₅ surface species. lookchem.com The interaction with a silica (B1680970) surface is thought to play a unique role in the formation of surface-anchored species like [Re-(CO)₅(OSi)], a reaction that does not proceed in solution. lookchem.com

Furthermore, the deposition and self-assembly of thermally stable rhenium complexes, such as fac-Re(bpy)(CO)₃Cl (where bpy is 2,2'-bipyridine), on silver surfaces have been investigated. nih.gov The complex is synthesized by reacting [Re(CO)₅Cl] with 2,2'-bipyridine in dry toluene. nih.gov Infrared spectroscopy confirms that the complex remains intact upon sublimation and deposition onto the silver surface. nih.gov

Rhenium Dimer and Trimer Complexes

Pentacarbonylchlororhenium(I) is a key starting material for the synthesis of rhenium dimer and trimer complexes. For example, a para-nicotinic acid-bridged dirhenium(I) dimer complex can be synthesized by first preparing a Re(CO)₃(phen)Cl complex from the reaction of [Re(CO)₅Cl] with 1,10-phenanthroline in ethanol. nih.gov This monomer is then treated with AgCF₃SO₃ followed by isonicotinic acid to yield the bridged dimer. nih.gov

The formation of rhenium(I) tricarbonyl dimers with chromophoric diazine and ancillary anionic bridging ligands has also been reported. nih.gov These syntheses often involve the substitution of carbonyl ligands from a rhenium carbonyl precursor.

Rhenium Cluster Complexes

The synthesis of rhenium cluster complexes can also originate from pentacarbonylchlororhenium(I). Although detailed synthetic routes from [Re(CO)₅Cl] to higher nuclearity clusters are complex, it serves as a fundamental building block in organorhenium chemistry. thieme-connect.de The chemistry of rhenium is largely based on its carbonyl complexes, which can undergo various reactions, including ligand substitution and redox processes, to form more complex structures. thieme-connect.de For instance, the synthesis of (η⁵-pentamethylcyclopentadienyl)trioxorhenium(VII) is best derived from a tricarbonylrhenium(I) derivative, which in turn can be prepared from [Re(CO)₅Cl]. thieme-connect.de

Characterization of Synthesized Compounds

The characterization of compounds synthesized from pentacarbonylchlororhenium(I) relies on various analytical techniques, with spectroscopic methods being particularly crucial.

Spectroscopic Analysis

Infrared (IR) spectroscopy is an indispensable tool for characterizing rhenium carbonyl complexes, as the number, position, and intensity of the carbonyl (C≡O) stretching bands provide significant information about the molecule's geometry, symmetry, and electronic properties. researchgate.net

For the parent compound, pentacarbonylchlororhenium(I), the D₄d symmetry results in four IR active vibrations in the terminal carbonyl stretching region. baizgroup.org The facial (fac) isomer of a tricarbonyl complex, such as fac-[Re(CO)₃(L)Cl], typically exhibits three strong C≡O stretching bands in the IR spectrum, confirming the fac-Re(CO)₃⁺ core. analis.com.mynih.gov For example, the IR spectrum of fac-Re(CO)₃(CnPyPz)Cl shows three ν(C≡O) signals in the range of 1862-2019 cm⁻¹. analis.com.my Similarly, newly synthesized rhenium tricarbonyl complexes with a pyridyl triazine core display strong peaks between 2035 and 1880 cm⁻¹, characteristic of the three carbonyls in the metal's coordination sphere. nih.gov

The positions of these carbonyl bands are sensitive to the nature of the other ligands in the complex. researchgate.net This sensitivity allows for the discrimination between different isomers and reaction products. researchgate.net For instance, in the characterization of disubstituted cyclopentadienyl (B1206354) rhenium complexes, strong peaks around 1910 cm⁻¹ and 2021 cm⁻¹ in the IR spectrum are indicative of the bonds between rhenium and the carbonyl groups. liberty.edu

The following table provides a summary of characteristic IR data for various rhenium carbonyl complexes derived from pentacarbonylchlororhenium(I).

CompoundCarbonyl Stretching Frequencies (ν(CO), cm⁻¹)Reference
fac-[Re(CO)₃(CnPyPz)Cl]1862-2019 analis.com.my
fac-Re(bpy)(CO)₃Cl on Ag(100)1920 ± 5, 2025 ± 3 nih.gov
Rhenium Tricarbonyl Pyridyl Triazine Complexes1880-2035 nih.gov
Disubstituted Cyclopentadienyl Rhenium Complex1910, 2021 liberty.edu
Disubstituted Cyclopentadienyl Rhenium Complex (alternative)1926, 2033 liberty.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of diamagnetic metal carbonyl complexes. For derivatives of Rhenium, pentacarbonylchloro-, ¹³C NMR is particularly informative for characterizing the carbonyl ligands.

While specific NMR data for Rhenium, pentacarbonylchloro- itself is not extensively detailed in the provided search results, the analysis of its derivatives provides insight. For instance, in rhenium tricarbonyl complexes derived from Re(CO)₅Cl, the carbonyl carbons typically resonate in the range of 190–200 ppm. rsc.org In the ¹³C NMR spectrum of a rhenium complex featuring phosphinine ligands, derived from Re(CO)₅Cl, the carbonyl signals show a distinct shift compared to the precursor, indicating changes in the electronic environment upon ligand substitution. rsc.org Similarly, the ¹³C NMR spectrum of another derivative, the Re(5-PAN) complex, shows carbonyl carbon signals at 189 ppm and 197 ppm. rsc.org

In situ NMR spectroscopy has also been employed to study reactions involving rhenium complexes, highlighting the role of intermediate species in catalytic cycles. thieme-connect.de

Table 1: Representative ¹³C NMR Data for Carbonyl Groups in Re(I) Complexes Derived from Re(CO)₅Cl

Compound/DerivativeSolvent¹³C Chemical Shift (ppm)
[Re(CO)₃(H₂O)₃]ClCD₃OD190 – 200
Re(5-PAN) complexDMSO-d₆189, 197

Data is illustrative of typical shifts for derivatives.

UV-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of Rhenium, pentacarbonylchloro- and its derivatives is characterized by transitions involving the metal center and its ligands. The spectra of its derivatives, such as fac-[Re(CO)₃(diimine)Cl], typically exhibit intense high-energy bands corresponding to ligand-centered (π → π*) transitions and lower-energy bands assigned to metal-to-ligand charge transfer (MLCT) transitions. nih.govresearchgate.net

For example, in a series of chlorotricarbonyl bis(phenylimino)acenaphthene rhenium(I) complexes, the higher energy absorption is found around 370 nm (ligand-centered), while the lower energy MLCT band is also observed. researchgate.net In other rhenium tricarbonyl complexes, low-energy transitions are located in the 360 to 380 nm region and are assigned as MLCT, while more intense, higher-energy transitions at wavelengths below 300 nm are attributed to intraligand π → π* transitions. nih.gov The specific absorption maxima can be influenced by solvent polarity, which is characteristic of charge transfer bands. frontiersin.org

Table 2: UV-Vis Absorption Data for Representative Rhenium(I) Complexes

Complex TypeTransition TypeWavelength Range (nm)
Re(I) Tricarbonyl Diimine ComplexesMetal-to-Ligand Charge Transfer (MLCT)360 - 380
Re(I) Tricarbonyl Diimine ComplexesLigand-Centered (π → π)< 300
Chlorotricarbonyl bis(phenylimino)acenaphthene Re(I)Ligand-Centered (π → π)~370

Data represents typical absorption regions for derivatives.

Mass Spectrometry (MS)

Mass spectrometry of Rhenium, pentacarbonylchloro- provides crucial information for its identification, confirming its molecular weight and revealing characteristic fragmentation patterns. The molecular weight of Re(CO)₅Cl is approximately 361.71 g/mol . nist.govnih.gov

Electron ionization (EI) mass spectrometry typically shows a molecular ion peak corresponding to the intact molecule. Due to the isotopic distribution of rhenium (¹⁸⁵Re and ¹⁸⁷Re) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion region exhibits a characteristic pattern. The fragmentation process in the mass spectrometer often involves the sequential loss of the five carbonyl (CO) ligands. nist.govlibretexts.orgtutorchase.com This results in a series of fragment ions with mass-to-charge ratios (m/z) corresponding to [Re(CO)nCl]⁺ where n decreases from 4 to 0. nist.gov

The NIST Mass Spectrometry Data Center provides data showing a top peak at m/z 278, a second highest at m/z 334, and a third highest at m/z 362, which correspond to different fragments and isotopic combinations of the molecule. nih.gov

Table 3: Mass Spectrometry Data for Rhenium, pentacarbonylchloro-

m/z ValueInterpretation
~362Molecular Ion Peak [Re(CO)₅Cl]⁺ (with most abundant isotopes)
~334Fragment [Re(CO)₄Cl]⁺
~306Fragment [Re(CO)₃Cl]⁺
~278Fragment [Re(CO)₂Cl]⁺
~250Fragment [Re(CO)Cl]⁺
~222Fragment [ReCl]⁺

Values are approximate and depend on the specific isotopes (¹⁸⁵Re, ¹⁸⁷Re, ³⁵Cl, ³⁷Cl) present in the ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. bruker.com The parent compound, Rhenium, pentacarbonylchloro-, is a d⁶ low-spin complex and is diamagnetic, thus it is EPR-silent.

However, EPR spectroscopy is highly relevant for studying paramagnetic species derived from Re(CO)₅Cl. For example, the one-electron reduction of its derivatives, such as (bpy)Re(CO)₃Cl (where bpy is 2,2'-bipyridine), generates a paramagnetic radical anion. rsc.org EPR studies of these reduced species reveal the interaction of the unpaired electron with the rhenium metal nucleus (¹⁸⁵Re and ¹⁸⁷Re, both with nuclear spin I = 5/2), providing insight into the electronic structure and the distribution of the unpaired electron within the molecule. rsc.org This technique is crucial for investigating the mechanisms of processes like the electrocatalytic reduction of CO₂, where paramagnetic intermediates are often formed. rsc.orgnih.gov

X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure of a compound. Rhenium, pentacarbonylchloro- has a slightly distorted octahedral geometry around the central rhenium atom. The rhenium is coordinated to five carbonyl ligands and one chlorine atom. rsc.orgresearchgate.net

In the crystal structure, the four equatorial carbonyl groups are nearly coplanar with the rhenium atom, while one carbonyl group and the chlorine atom occupy the axial positions. researchgate.net The structural parameters, including bond lengths and angles, have been determined for numerous derivatives. For example, in cis-[Re(CO)₃Cl(η¹-C₅H₄ClP)₂], the Re-Cl bond length is 2.4932(11) Å, and the Re-P bond lengths are around 2.41 Å. rsc.org In related rhenium tricarbonyl complexes, the Re(CO)₃ unit typically adopts a facial (fac) geometry. rsc.org

Table 4: Selected Crystallographic Data for a Derivative, cis-[Re(CO)₃Cl(η¹-C₅H₄ClP)₂]

ParameterValue
Re1–Cl1 bond length2.4932(11) Å
Re1–P1 bond length2.4154(13) Å
Re1–P2 bond length2.4120(12) Å
P1–Re1–P2 bond angle89.66(4)°
Cl1–Re1–P1 bond angle84.79(4)°
Cl1–Re1–P2 bond angle85.42(4)°

Data from a related phosphinine complex illustrates typical structural parameters. rsc.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, nitrogen) in a compound, which helps to confirm its empirical formula and purity. For Rhenium, pentacarbonylchloro- (C₅ClO₅Re), the purity is often verified by comparing the experimentally determined elemental composition with the calculated theoretical values. Commercial suppliers often provide a minimum purity specification based on elemental analysis, for instance, >=97.5%. thermofisher.com

Table 5: Theoretical Elemental Composition of Rhenium, pentacarbonylchloro- (C₅ClO₅Re)

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011560.05516.61
ChlorineCl35.453135.4539.80
OxygenO15.999579.99522.12
RheniumRe186.2071186.20751.47
Total 361.71 100.00

Reactivity and Mechanistic Investigations of Rhenium, Pentacarbonylchloro and Its Derivatives

Ligand Substitution Reactions

The substitution of ligands in Rhenium, pentacarbonylchloro- (Re(CO)₅Cl) is a fundamental aspect of its chemistry, providing pathways to a diverse range of derivatives. These reactions involve the displacement of either the chloride ligand or one or more of the carbonyl (CO) ligands by incoming nucleophiles. The mechanism of these substitutions can vary, often influenced by reaction conditions such as temperature and the nature of the incoming ligand.

Carbon Monoxide Ligand Displacement

The displacement of carbon monoxide ligands from Rhenium, pentacarbonylchloro- is a common route to synthesize new rhenium complexes. Typically, this process is initiated by thermal or photochemical activation. For instance, the reaction of Re(CO)₅Cl with various α-diimine ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine (B1663995), in a refluxing solvent like toluene (B28343) or a methanol-chloroform mixture, leads to the substitution of two CO ligands to form facial (fac) tricarbonyl complexes of the type fac-[Re(CO)₃(NN)Cl], where NN represents the bidentate diimine ligand. escholarship.orgacs.org This thermal substitution generally proceeds with the loss of two CO molecules and the coordination of the bidentate ligand. escholarship.org

The reaction with monodentate ligands can also result in CO displacement. While many reactions with nitrogen-donor or phosphine (B1218219) ligands lead to the formation of tricarbonyl species, the specific conditions and ligand stoichiometry determine the final product. The reflux of Re(CO)₅Cl in water for an extended period can lead to the formation of the triaqua complex, [Re(CO)₃(H₂O)₃]Cl, demonstrating the displacement of CO ligands by water molecules. researchgate.net

Mechanistically, the substitution of CO ligands in 18-electron complexes like Re(CO)₅Cl can proceed through either a dissociative or an associative pathway. In a dissociative mechanism, a CO ligand is first lost to generate a 16-electron intermediate, which is then attacked by the incoming ligand. Conversely, an associative mechanism involves the formation of a 20-electron intermediate before a ligand is expelled. The specific pathway is influenced by factors such as the steric bulk and electronic properties of both the complex and the incoming ligand.

Halide Ligand Exchange

While CO displacement is prevalent, the exchange of the chloride ligand in Rhenium, pentacarbonylchloro- and its derivatives also occurs, though it is often observed under specific conditions or as a subsequent step after initial CO substitution. For example, in mass spectrometry analyses of [Re(CO)₃(NN)Cl] complexes, acetonitrile (B52724) adducts are often formed through halide ligand exchange during the ionization process, resulting in positively charged ions. chemguide.co.uk

In some synthetic procedures, the chloride ligand can be abstracted to generate a cationic complex, which is then receptive to coordination by other ligands. For example, the abstraction of chloride from [ReCl(CO)₃(phen)] using silver trifluoromethanesulfonate (B1224126) yields the trifluoromethanesulfonate-coordinated complex [Re(CF₃SO₃)(CO)₃(phen)]. This new complex is stable in non-coordinating solvents but can undergo further ligand exchange in a solvent like acetonitrile to form Re(MeCN)(CO)₃(phen). liberty.edu

DFT calculations on related rhenium tricarbonyl complexes have shown that one-electron reduction can significantly weaken the Re-Cl bond, making it more labile and prone to substitution. researchgate.net This redox-dependent labilization suggests that the halide exchange can be facilitated under reducing electrochemical conditions. researchgate.net

Reactivity with Nitrogen-Donor Ligands

Rhenium, pentacarbonylchloro- exhibits extensive reactivity with a wide array of nitrogen-donor ligands, typically leading to the formation of stable tricarbonyl complexes. These reactions are generally carried out under thermal conditions, where Re(CO)₅Cl is refluxed with the nitrogen-containing ligand in a suitable solvent like toluene, methanol (B129727), or a chloroform (B151607) mixture. acs.orgliberty.edursc.orgresearchgate.net

Bidentate ligands such as 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) and their derivatives are commonly used. The reaction with equimolar amounts of these ligands results in the displacement of two carbonyl groups to yield complexes with the general formula fac-[Re(CO)₃(N-N)Cl]. acs.orgliberty.edursc.org For example, refluxing Re(CO)₅Cl with 1,10-phenanthroline-5,6-dione (B1662461) in toluene for four hours produces fac-(1,10-phenanthroline-5,6-dione)Re(CO)₃Cl in high yield. acs.org Similarly, reactions with substituted bipyridines and phenanthrolines follow the same pattern, providing a versatile method for tuning the electronic and photophysical properties of the resulting complexes. escholarship.orgrsc.orgresearchgate.net

The reaction conditions can be critical. While no reaction occurs at ambient temperature when Re(CO)₅Cl is stirred with azodicarboxylate (adc) ligands in toluene/CH₂Cl₂ mixtures, heating to 60 °C or higher initiates complex formation, indicated by a color change. researchgate.net Depending on the stoichiometry and the nature of the adc ligand, both mononuclear, [Re(CO)₃Cl(adcpip)], and dinuclear, [{Re(CO)₃Cl}₂(µ-L)], complexes can be obtained. researchgate.net The steric bulk of the substituents on the nitrogen ligand can influence the reaction rate and the stability of the product. researchgate.net

The following table summarizes the reaction of Re(CO)₅Cl with various nitrogen-donor ligands to form tricarbonyl complexes.

Nitrogen-Donor LigandReaction ConditionsProductYield
4-(4-aminophenyl)-2,2′-bipyridineToluene, reflux, 4 h[Re(CO)₃(4-(4-aminophenyl)-2,2′-bipyridine)Cl]Not specified
2,2'-bipyridine-5,5'-diamineNot specified[Re(CO)₃(2,2'-bipyridine-5,5'-diamine)Cl]Not specified
1,10-phenanthroline (phen)Methanol/Chloroform, reflux, 18 h[ReCl(CO)₃(phen)]Not specified
1,10-phenanthroline-5,6-dioneToluene, reflux, 4 hfac-(1,10-phenanthroline-5,6-dione)Re(CO)₃Cl83%
1,1'-azodicarbonyl-dipiperidine (adcpip)Toluene/CH₂Cl₂, >60 °C[Re(CO)₃Cl(adcpip)]88% (with 1:1 ligand:Re ratio)
5-bromo-1,10-phenanthrolineToluene, reflux, 3 hfac-[Re(CO)₃(5-phen-Br)Cl]77%

Reactivity with Phosphine/Phosphinine Ligands

The reaction of Rhenium, pentacarbonylchloro- and its derivatives with phosphine and phosphinine ligands also proceeds via ligand substitution. The substitution can involve either the CO or the chloride ligands, depending on the reaction conditions and the nature of the phosphine. For example, the dinuclear complex [{Re(CO)₃Cl}₂(µ-adcpip)] is substitutionally labile and reacts with triphenylphosphine (B44618) (PPh₃), leading to the displacement of the chloride ligand and subsequent decomposition to a mononuclear species, [Re(CO)₃(PPh₃)(adcpip)]Cl. researchgate.net

In some cases, phosphine ligands can replace a carbonyl group in tricarbonyl rhenium complexes. The replacement of a CO ligand by a strong σ-donating and weak π-accepting phosphine ligand, such as trimethylphosphine (B1194731) (PMe₃), can destabilize the occupied Re d orbitals, which has implications for the complex's photochemical properties. researchgate.net

Phosphinine ligands, which are phosphorus analogs of pyridine (B92270), also react with Re(CO)₅Cl. The reaction of Re(CO)₅Cl with 2-chloro-phosphinine results in the formation of two novel rhenium(I) phosphinine complexes: [Re(CO)₃Cl(C₅H₄ClP)₂] and [Re(CO)₂Cl(C₅H₄ClP)₃]. researchgate.net These products indicate the displacement of two and three carbonyl ligands, respectively, by the phosphinine ligand. researchgate.net

Reactivity with Silanolates

Direct reactivity studies of Rhenium, pentacarbonylchloro- with simple silanolates are not extensively documented in the reviewed literature. However, related chemistry with silsesquioxanes, which are cage-like oligosiloxanes that can possess silanol (B1196071) (Si-OH) groups, provides insight into potential reaction pathways. The reaction of the related dirhenium complex [Re₂(CO)₈(THF)₂] with silsesquioxanes containing silanol groups leads to the formation of complexes where the silsesquioxane ligand coordinates to the rhenium centers through a µ-oxo bridge, derived from the silanol group. This suggests that a reaction between Re(CO)₅Cl and a silanolate might proceed via nucleophilic attack of the silanolate oxygen on the rhenium center, likely displacing the chloride ligand to form a rhenium-siloxide bond (Re-O-Si).

Reactivity with Cyanide Ion

The reaction of Rhenium, pentacarbonylchloro- with cyanide ions in aqueous methanol has been studied kinetically. The reaction proceeds in a stepwise manner, following a pattern of consecutive first-order processes. rsc.org In the presence of a large excess of cyanide ions, the first step involves the substitution of a carbonyl ligand by a cyanide ion to form an intermediate species, [Re(CN)(CO)₄Cl]⁻. rsc.org This is followed by a second substitution step, where another carbonyl ligand is replaced to yield the final product, [Re(CN)₂(CO)₄]⁻. rsc.org

The reaction can be represented by the following sequence: [Re(CO)₅Cl] + CN⁻ → [Re(CN)(CO)₄Cl]⁻ + CO [Re(CN)(CO)₄Cl]⁻ + CN⁻ → [Re(CN)₂(CO)₄]⁻ + Cl⁻

This kinetic behavior indicates that both carbonyl and chloride ligands are ultimately substituted in the presence of excess cyanide, with the initial attack being the replacement of a CO ligand. rsc.org

Reactivity with Isocyanides

Rhenium, pentacarbonylchloro- ([Re(CO)₅Cl]) undergoes substitution reactions with isocyanide (CNR) ligands, which are analogous to carbon monoxide in their ability to act as strong π-accepting ligands. The reaction typically involves the displacement of one or more carbonyl (CO) ligands by the incoming isocyanide ligand. The degree of substitution is influenced by the reaction conditions, such as temperature and stoichiometry, as well as the steric and electronic properties of the isocyanide.

While specific studies detailing the reaction of isocyanides with [Re(CO)₅Cl] are not extensively documented in the provided search results, the reactivity can be inferred from analogous systems like pentacarbonylbromorhenium(I) ([Re(CO)₅Br]). In such systems, reactions with sterically demanding isocyanides, like CNArDipp₂ (where ArDipp₂ = 2,6-(2,6-(i-Pr)₂C₆H₃)₂C₆H₃), can yield mixed isocyanide/carbonyl complexes. dalalinstitute.com Depending on the conditions, both cis- and trans-disubstituted products of the type [Re(CO)₃(CNR)₂Cl] can be synthesized. dalalinstitute.com The initial substitution likely produces a monosubstituted intermediate, [Re(CO)₄(CNR)Cl], which can then undergo further substitution. The formation of the stable trans isomer is often the final product of the reaction of [Re(CO)₅Br] with the isocyanide. dalalinstitute.com These reactions demonstrate the general pathway for the substitution of carbonyl ligands in pentacarbonylhalogenorhenium(I) complexes by isocyanides.

Thermal Reactivity and Decomposition Pathways

The thermal stability and reactivity of Rhenium, pentacarbonylchloro- are crucial factors in its application as a precursor in organometallic synthesis. Thermal activation is often necessary to initiate ligand substitution reactions. Studies show that while no reaction occurs at ambient temperature, heating [Re(CO)₅Cl] in solution (e.g., toluene/CH₂Cl₂) to temperatures of 60 °C and above initiates the substitution of CO ligands. youtube.com This thermal activation facilitates the formation of rhenium tricarbonyl complexes, such as fac-[Re(CO)₃(L)Cl], where L represents the incoming ligand(s). nih.gov

If the substitution reaction is slow, prolonged heating can lead to decomposition pathways. One observed thermal decomposition product is the dinuclear complex [Re₂(µ-Cl)₂(CO)₈]. youtube.com This indicates that thermal stress can induce not only ligand substitution but also intermolecular reactions to form bridged species. The standard enthalpy of formation has been determined for solid and gaseous [Re(CO)₅Cl], providing insight into its thermodynamic stability. libretexts.org

Thermochemical Data for Rhenium, pentacarbonylchloro-
PropertyValue (kJ mol⁻¹)State
Standard Enthalpy of Formation (ΔH°f)-986 ± 18Crystalline (c)
Standard Enthalpy of Formation (ΔH°f)-877 ± 18Gaseous (g)
Bond Dissociation Enthalpy D(Cl-Re(CO)₅)314Gaseous (g)

Thermal treatment of Rhenium, pentacarbonylchloro- is a common method for generating rhenium complexes with fewer than five CO ligands, known as subcarbonyl species. The most common and synthetically useful subcarbonyl species derived from [Re(CO)₅Cl] are the tricarbonyl complexes. The synthesis of complexes with the general formula fac-[Re(CO)₃(L)Cl] is typically achieved by refluxing [Re(CO)₅Cl] with the desired ligand L in a suitable solvent like toluene. nih.gov This process involves the thermally induced dissociation of two CO molecules.

Another prominent subcarbonyl species is the dinuclear, chlorine-bridged tetracarbonyl complex, di-μ-chloro-octacarbonyldirhenium, [Re₂(µ-Cl)₂(CO)₈]. youtube.com This species has been observed as a byproduct during thermal reactions of [Re(CO)₅Cl] with sterically hindered ligands, where the rate of substitution is slow, allowing for the competing decomposition/dimerization pathway to occur. youtube.com The formation of this dimer represents a loss of one CO ligand per rhenium center compared to the starting material.

Information regarding the specific interaction of Rhenium, pentacarbonylchloro- with zeolite surfaces was not available in the search results.

Reaction Kinetics and Rate Laws

Ligand substitution reactions in octahedral 18-electron complexes like Rhenium, pentacarbonylchloro- can proceed through several mechanisms, primarily classified as dissociative (D), associative (A), or interchange (I). The specific pathway determines the form of the rate law, which describes how the reaction rate depends on the concentration of the reactants.

For an 18-electron complex such as [Re(CO)₅Cl], a purely associative (A or Sₙ2-type) mechanism, which would involve a 20-electron intermediate, is generally considered energetically unfavorable. Therefore, ligand substitution is more likely to proceed via a dissociative (D or Sₙ1-type) or an interchange (I) mechanism. dalalinstitute.com

In a purely dissociative (D) mechanism, the rate-determining step is the initial loss of a ligand (CO) to form a five-coordinate, 16-electron intermediate, [Re(CO)₄Cl]. This intermediate is then rapidly captured by the incoming ligand (L).

[Re(CO)₅Cl] → [Re(CO)₄Cl] + CO (slow, k₁)

[Re(CO)₄Cl] + L → [Re(CO)₄(L)Cl] (fast, k₂)

The rate law for this mechanism is independent of the concentration of the incoming ligand L, showing first-order kinetics: Rate = k₁[[Re(CO)₅Cl]]

The interchange (I) mechanism involves a more concerted process where the incoming ligand begins to interact with the complex as the leaving group departs, without forming a distinct intermediate. If the breaking of the Re-CO bond is more important than the formation of the Re-L bond in the transition state, it is termed a dissociative interchange (Id) mechanism. The rate law for an Id process is often experimentally indistinguishable from a pure D mechanism.

While specific kinetic data and experimentally determined rate laws for [Re(CO)₅Cl] were not found in the provided search results, the general principles suggest that its substitution reactions would likely follow a rate law that is first-order in the concentration of the complex and zero-order in the concentration of the incoming nucleophile, consistent with a dissociative pathway.

Comparison of Ligand Substitution Mechanisms
MechanismAbbreviationKey FeatureIntermediateTypical Rate Law
DissociativeD (Sₙ1)Bond-breaking precedes bond-makingCoordination number decreasesRate = k[Complex]
AssociativeA (Sₙ2)Bond-making precedes bond-breakingCoordination number increasesRate = k[Complex][Ligand]
InterchangeIConcerted ligand exchangeNo distinct intermediateCan be complex; often resembles D or A

Mechanistic Studies of Catalytic Processes

Rhenium, pentacarbonylchloro- can serve as a precatalyst in various transformations. One notable example is the hydrosilylation of carbonyl compounds, which can be initiated by UV photolysis of [Re(CO)₅Cl]. cdnsciencepub.comtamu.eduresearchgate.net Kinetic studies of this process have shown that the reaction rate is influenced by steric factors, with less hindered silanes and aldehyde substrates reacting more favorably than more hindered ketones. cdnsciencepub.comtamu.eduresearchgate.net

The photocatalytic hydrosilylation of carbonyls using [Re(CO)₅Cl] has been mechanistically investigated. cdnsciencepub.comtamu.eduresearchgate.net The proposed mechanism suggests that the catalytically active species is not [Re(CO)₅Cl] itself but rather a species generated in situ.

The proposed catalytic cycle is initiated by the photolysis of the [Re(CO)₅Cl] precatalyst. This process is believed to generate a coordinatively unsaturated species that can react with the silane (B1218182) (R₃SiH). The active catalytic species is proposed to be [Re(CO)₄SiR₃]. cdnsciencepub.comtamu.edu During the reaction, infrared spectroscopy has identified the presence of a rhenium carbonyl dimer, HRe₂(CO)₉(SiR₃). cdnsciencepub.comtamu.eduresearchgate.net This dimer is thought to be the resting state of the catalyst, which can be reactivated by photolysis to release the active [Re(CO)₄SiR₃] species and continue the catalytic cycle. cdnsciencepub.comtamu.edu Computational studies have supported this proposed mechanism as being thermodynamically feasible and capable of explaining the observed relative reaction rates for different carbonyl substrates. cdnsciencepub.comtamu.edu

Carbon Dioxide Reduction Mechanisms

The compound Rhenium, pentacarbonylchloro- (Re(CO)₅Cl) serves as a crucial precursor for a class of highly effective molecular catalysts for the electrochemical and photochemical reduction of carbon dioxide (CO₂). nsf.gov While Re(CO)₅Cl itself is not the primary active catalyst, its derivatives, particularly of the form fac-Re(L)(CO)₃Cl where L is a bipyridyl-type ligand, have been extensively studied. nih.gov The mechanism of CO₂ reduction by these catalysts is complex and can proceed through multiple pathways, primarily centered on the reduction of the rhenium center.

A generally accepted unimolecular catalytic cycle begins with the catalyst, for example, fac-Re(bpy)(CO)₃Cl (where bpy = 2,2'-bipyridine), undergoing two successive one-electron reductions at the metal center. nih.gov This process forms a doubly reduced, anionic species. This highly reduced intermediate is the active form of the catalyst that interacts directly with a CO₂ molecule. nih.gov The accumulation of reducing equivalents on the complex is crucial; if these equivalents are localized on electron-withdrawing substituents of the ligand rather than the rhenium center, catalytic activity can be drastically impeded. nih.gov This prevents the formation of the rhenium(0) state necessary for CO₂ interaction. nih.gov Following the interaction with CO₂, the catalytic cycle typically leads to the cleavage of a C-O bond, producing carbon monoxide (CO) and water, and regenerating the original catalyst. nih.govrsc.org

An alternative, bimolecular mechanism has also been identified, which can occur at a lower overpotential (a reduction of approximately 250 mV). nih.gov This pathway is often promoted by ligands functionalized with groups capable of hydrogen bonding. nih.gov In this mechanism, it is proposed that two singly-reduced catalyst molecules interact, potentially forming a dimer, which then facilitates the reduction of CO₂. researchgate.net

The efficiency and rate of these catalytic processes are highly dependent on the ligand structure. By modifying the bipyridine ligand, researchers can tune the catalyst's properties. For instance, appending aniline (B41778) groups can significantly enhance performance, with the position of the amine group relative to the rhenium active site affecting the turnover frequency (TOF). nsf.gov In the presence of an external proton source like trifluoroethanol (TFE), these modified catalysts convert CO₂ to CO with high Faradaic efficiencies and superior TOFs compared to the benchmark fac-Re(bpy)(CO)₃Cl. nsf.gov

Table 1: Performance of Aniline-Substituted Rhenium Catalysts in CO₂ Reduction

Catalyst Aniline Substituent Position Turnover Frequency (TOF) in s⁻¹ (with TFE) Faradaic Efficiency for CO (with TFE)
1-Re ortho 123 ≥89%
2-Re meta 239 ≥89%
3-Re para 109 ≥89%
ReBpy (benchmark) 72.9 ≥89%

Data sourced from a study on rhenium(I) fac-tricarbonyl complexes with pendant arylamine functionality. nsf.gov

These mechanisms underscore the importance of the ligand framework not only in absorbing light for photocatalysis but also in mediating the electron transfer processes central to the reduction of CO₂. rsc.orge3s-conferences.org The final products of this reduction are consistently shown to be carbon monoxide and, in some cases, small amounts of hydrogen (H₂). e3s-conferences.org

Ligand Exchange Mechanisms

Ligand exchange is a fundamental reaction for Rhenium, pentacarbonylchloro-, defining its utility as a precursor for catalytically active species and influencing the stability and reactivity of its derivatives. nih.govacs.org Ligand substitution reactions in octahedral complexes, such as those based on a Re(I) center, can generally be categorized along a spectrum from dissociative (D) to associative (A) mechanisms. libretexts.orgyoutube.com

In a dissociative mechanism, a ligand first departs from the metal center, creating an intermediate with a lower coordination number, which is then attacked by the incoming ligand. libretexts.org Conversely, in an associative mechanism, the incoming ligand first coordinates to the metal, forming a higher-coordination intermediate, from which the leaving group then departs. libretexts.org

The synthesis of catalytically active derivatives from Re(CO)₅Cl is a prime example of ligand exchange. For instance, the formation of fac-Re(bpy)(CO)₃Cl is achieved by refluxing Re(CO)₅Cl with 2,2'-bipyridine in a suitable solvent like toluene. nsf.gov This reaction requires thermal activation to proceed and involves the substitution of two carbonyl (CO) ligands by the bidentate bipyridine ligand. nsf.govnih.gov

The nature of the metal-ligand bonds significantly influences the substitution mechanism and rate. The presence of halide ligands, which are weaker σ-donors compared to CO, can result in weaker metal-CO bonds trans to them, potentially lowering the activation energy for CO dissociation. uci.edu

Further ligand exchange events are critical during the catalytic CO₂ reduction cycle. Upon reduction of fac-Re(L)(CO)₃Cl complexes, the Re-Cl bond is often weakened. nih.gov This can lead to the dissociation of the chloride ion (Cl⁻), a crucial step for opening a coordination site where CO₂ or other substrates can bind. This halide loss upon reduction is a frequently observed phenomenon in such complexes. nih.gov

The solvent can also play a direct role in ligand exchange. In aqueous or other protic solutions, the chloride ligand in complexes like fac-[Re(CO)₃(GluP)Cl] can undergo gradual hydrolysis, where it is replaced by a water molecule. acs.org Similarly, solvent-assisted loss of a CO ligand from a Re(CO)₃⁺ species has been reported even without photochemical activation. acs.org These exchange reactions highlight the dynamic nature of the coordination sphere around the rhenium center, which is essential for its function in catalysis and other applications.

Catalytic Applications of Rhenium, Pentacarbonylchloro and Its Derived Complexes

Photocatalysis

Photocatalysis harnesses light energy to drive chemical reactions. Rhenium carbonyl complexes derived from Re(CO)5Cl are notable for their ability to absorb light and initiate catalytic cycles for important chemical transformations.

The photocatalytic hydrosilylation of carbonyl compounds, an atom-economical method to produce silyl (B83357) ethers, can be effectively catalyzed by systems originating from Re(CO)5Cl. escholarship.orgresearchgate.net UV photolysis of Re(CO)5Cl generates catalytically active species for the hydrosilylation of various substrates, including aldehydes, ketones, esters, and carbonates. researchgate.net

Kinetic studies have revealed that the reaction is more favorable for less sterically hindered silanes and proceeds more readily with aldehydes compared to aliphatic ketones. researchgate.net Mechanistic investigations suggest the involvement of a rhenium carbonyl dimer, HRe2(CO)9(SiR3), as the resting state of the active catalyst. researchgate.net The proposed active species, Re(CO)4SiR3, is thought to be released upon photoactivation, initiating the catalytic cycle. researchgate.net Computational studies have supported the thermodynamic feasibility of a proposed mechanism involving this species and have been used to explain the relative rates of hydrosilylation among different carbonyl substrates. researchgate.net While some high-valent oxo-rhenium complexes catalyze hydrosilylation through a non-hydride pathway, the mechanism for carbonyl rhenium(I) complexes like those derived from Re(CO)5Cl involves different intermediates. acs.orgacs.org

Table 1: Photocatalytic Hydrosilylation of Carbonyl Compounds with Re(CO)5Cl

Substrate TypeRelative ReactivityKey Mechanistic Feature
AldehydesHighInvolvement of Re(CO)4SiR3 as the active catalyst released upon photoactivation. researchgate.net
Aliphatic KetonesModerate

Complexes derived from Re(CO)5Cl, particularly those of the type fac-[Re(bpy)(CO)3Cl] (where bpy is 2,2'-bipyridine), are benchmark catalysts for the photocatalytic reduction of carbon dioxide (CO2) to carbon monoxide (CO). nih.govmdpi.comescholarship.orge3s-conferences.org This process is a key area of research for converting CO2, a greenhouse gas, into a valuable chemical feedstock. escholarship.org The general mechanism involves the photoexcitation of the rhenium complex, which then undergoes reduction to form an active species that can bind and reduce CO2. nsf.govresearchgate.net These rhenium complexes are noted for their high selectivity for CO production, often avoiding the formation of other products like formic acid or hydrogen, even in aqueous environments. mdpi.come3s-conferences.orge3s-conferences.org

The catalytic cycle typically begins with the absorption of light by the Re(I) complex, leading to a metal-to-ligand charge transfer (MLCT) excited state. researchgate.net This excited state is then reduced by a sacrificial electron donor, like triethanolamine (B1662121) (TEOA), to generate a one-electron-reduced (OER) species. sioc-journal.cnnih.gov This reduced complex is the key intermediate that reacts with CO2. sioc-journal.cn

For instance, introducing electron-donating groups, such as tert-butyl groups, at the 4 and 4' positions of the bipyridine ligand can increase the catalyst's activity. nih.gov Conversely, the strong σ-donating character of N-heterocyclic carbene (NHC) ligands, when replacing pyridine-based ligands, can shift the reduction potential cathodically, which can beneficially tune the electronic properties for electron transfer to CO2. mdpi.com The nature of the axial ligand 'X' (e.g., Cl, Br, NCS) also influences catalytic activity, with studies showing that the dissociation of this ligand is a key step in generating a vacant coordination site for CO2 binding. nsf.gov

Appending functional groups to the ligand framework can also introduce new catalytic pathways. For example, incorporating pyrene (B120774) groups can enhance visible light absorption and facilitate intermolecular electron transfer through π-π stacking, boosting CO2 reduction even under natural sunlight. rsc.org Similarly, adding BODIPY moieties to the bipyridine ligand can create a redox reservoir, enhancing the electrocatalytic activity with CO2. nih.govresearchgate.net

Table 2: Effect of Ligand Substituents on Photocatalytic CO2 Reduction

Ligand ModificationEffect on CatalystImpact on CO2 Reduction
Electron-donating groups on bipyridineIncreases electron density at Re centerIncreased catalytic activity. nih.gov
N-heterocyclic carbene (NHC) ligandsStrong σ-donation, cathodic shift in reduction potentialImproved catalytic performance. mdpi.com
Pyrene groupsEnhanced light absorption and intermolecular electron transferBoosted performance, enabling natural light-driven reduction. rsc.org
BODIPY moietiesActs as a redox reservoirEnhanced electrocatalysis. nih.govresearchgate.net

In many photocatalytic systems, a separate photosensitizer (PS) is used to absorb light and transfer energy or an electron to the catalyst. oup.com This is particularly common when the catalyst itself has poor light-absorbing properties in the visible spectrum. mdpi.com Ruthenium(II) polypyridyl complexes, such as [Ru(bpy)3]2+, are frequently used as photosensitizers in conjunction with rhenium-based catalysts. oup.com The photosensitizer absorbs a photon, gets excited, and then reduces the rhenium catalyst, which in turn reduces CO2. oup.comwikipedia.org

Efforts have been made to create supramolecular systems where the photosensitizer and catalyst are covalently linked, which can improve the efficiency of electron transfer between the two components. mdpi.comwhiterose.ac.uk For example, a dinuclear Ru(II)-Re(I) complex can function as an integrated system where the Ru unit acts as the light-harvester and the Re unit serves as the catalytic center. mdpi.com Porphyrins, particularly zinc porphyrins, have also been explored as photosensitizers due to their strong absorption in the visible region. mdpi.com However, their stability can be an issue, though combining them with a Re complex can improve their durability by preventing the accumulation of multiple electrons on the porphyrin ring. mdpi.com

The reduction of CO2 to CO is a multi-proton, multi-electron process. nih.govpnas.org The efficient transfer of protons is crucial for the catalytic cycle, and this often involves what is known as proton-coupled electron transfer (PCET). nih.govnih.govacs.orgrsc.orgnih.gov In a PCET process, an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govrsc.org The availability of protons can significantly influence the reaction kinetics. pnas.org

Incorporating proton relays directly into the ligand structure of the rhenium catalyst is a bio-inspired strategy to enhance catalytic activity. nih.govresearchgate.net These relays are functional groups, such as hydroxyl or amide groups, that can shuttle protons to the active site where CO2 is bound. nih.govacs.org For example, modifying the bipyridine ligand with amino acids or peptides can create a local environment that facilitates proton transport to the Re-CO2H intermediate, accelerating the C-O bond cleavage to release water and the tetracarbonyl species. nih.gov This approach mimics the active sites of metalloenzymes that perform similar reductive chemistry. nih.gov The presence of these proton sources appended to the catalyst backbone has been shown to improve turnover frequencies without compromising the selectivity for CO production. nih.gov

While the primary focus of photocatalysis with Re(CO)5Cl derivatives has been on small molecule activation like CO2 reduction, these complexes also have applications in broader organic photocatalysis. The underlying principle remains the same: the rhenium complex absorbs light to reach an excited state, which can then engage in electron transfer processes with organic substrates. This can initiate a variety of organic transformations. The tunability of the photophysical and redox properties of rhenium carbonyl complexes through ligand modification makes them versatile platforms for developing new photocatalytic reactions in organic synthesis. nih.gov

Photocatalytic Carbon Dioxide Reduction to Carbon Monoxide

Electrocatalysis

Complexes derived from Rhenium, pentacarbonylchloro- have demonstrated significant utility in the field of electrocatalysis, particularly in the reduction of carbon dioxide. Their electrochemical properties can be systematically tuned through ligand modification, influencing their catalytic efficiency and stability.

Electrocatalytic Carbon Dioxide Reduction

Rhenium(I) tricarbonyl complexes, often synthesized from Rhenium, pentacarbonylchloro-, are prominent electrocatalysts for the conversion of carbon dioxide (CO₂) to carbon monoxide (CO). nih.govresearchgate.netresearchgate.net These complexes, particularly those with diimine ligands like 2,2'-bipyridine (B1663995) (bpy), can efficiently and selectively mediate this reduction. nih.gov The general mechanism involves the reduction of the complex, typically at the bipyridine ligand, followed by the loss of the chloride ligand to create a vacant coordination site for CO₂ binding and subsequent reduction. nsf.gov The catalytically active species is often a five-coordinate anion, [Re(bpy)(CO)₃]⁻, which is formed after two electron reduction steps. researchgate.netrsc.org

Electron-donating groups (EDGs), such as -NMe₂, tend to make the complex easier to oxidize and harder to reduce, shifting the reduction potentials to more negative values. nih.gov Conversely, electron-withdrawing groups (EWGs) like -CF₃ or -CN make the complex more difficult to oxidize and easier to reduce, resulting in less negative reduction potentials. nih.gov However, strong EWGs can be detrimental to catalysis; if they are too effective at delocalizing the reducing equivalents, they can prevent the formation of the active Re(0) center necessary for CO₂ interaction. nih.govacs.orgresearchgate.net For instance, complexes with carboxylic ester groups on the bipyridine ligand show drastically reduced catalytic activity because the added electrons accumulate on the ligand rather than the metal. nih.govacs.orgresearchgate.net In contrast, non-conjugated substituents, like alkyl-phosphonic esters, can be introduced without negatively impacting the catalytic activity. nih.govacs.org

The position of the substituent also matters. A study on aniline-substituted bipyridine ligands found that the meta-positioned amine (in complex 2-Re ) resulted in the most positive initial reduction potential compared to ortho- (1-Re ) and para- (3-Re ) isomers, leading to superior turnover frequencies. nsf.gov The presence of pendent proton sources, such as hydroxyl or amine groups, in the second coordination sphere can also enhance catalytic activity by facilitating proton transfer during the catalytic cycle. nih.govresearchgate.net

Below is a table summarizing the effect of various bipyridine substituents on the first reduction potential of fac-[Re(bpy-R)(CO)₃Cl] complexes.

Substituent (R)First Reduction Potential (E₁/₂) vs. Ag/AgClNotes
Unsubstituted (bpy)-1.35 VReference complex. nih.gov
4,4'-(NMe₂)₂-1.82 V (Ep)Strong electron-donating groups shift potential negatively. mdpi.com
4,4'-(tBu)₂-1.42 VWeakly electron-donating groups. researchgate.net
4,4'-(CF₃)₂-0.94 VStrong electron-withdrawing groups shift potential positively. nih.gov
4,4'-(CN)₂-0.86 VVery strong electron-withdrawing groups. nih.gov
6-(ortho-aniline)-1.81 V (vs. Fc⁺/₀)Positional isomer with specific electronic effects. nsf.gov
6-(meta-aniline)-1.73 V (vs. Fc⁺/₀)Most positive potential among the aniline (B41778) isomers shown. nsf.gov
6-(para-aniline)-1.84 V (vs. Fc⁺/₀)Positional isomer with specific electronic effects. nsf.gov

Turnover frequency (TOF), a measure of catalytic rate, and stability are critical parameters for evaluating the performance of these electrocatalysts. The TOF is highly dependent on the ligand structure, the presence of proton sources, and the applied overpotential.

For example, a series of rhenium complexes with aniline-appended bipyridine ligands demonstrated significantly higher TOFs for CO₂ reduction compared to the benchmark Re(bpy)(CO)₃Cl. nsf.gov The complex with a meta-positioned aniline substituent (2-Re ) exhibited the highest TOF of 239 s⁻¹ in the presence of trifluoroethanol (TFE) as a proton source, a substantial improvement over the 72.9 s⁻¹ for the parent complex under the same conditions. nsf.gov

Catalyst stability, however, can be a limiting factor. One major pathway for deactivation involves the dimerization of the singly-reduced, five-coordinate intermediate, [Re(bpy)(CO)₃], to form an inactive Re-Re bonded dimer. researchgate.net This bimolecular decomposition pathway can be mitigated by immobilizing the catalyst on a surface or within a polymer matrix, which enforces site isolation. nih.govresearchgate.net For instance, a porous organic polymer incorporating rhenium-diimine moieties produced CO at a stable rate, and its stability was compromised only when a soluble rhenium complex was added, providing strong evidence for a bimetallic decomposition route. nih.gov Similarly, catalysts conjugated to graphite (B72142) surfaces have shown high stability, achieving turnover numbers greater than 12,000. mit.eduosti.gov

The following table presents reported turnover frequencies for various rhenium-based electrocatalysts in CO₂ reduction.

CatalystTurnover Frequency (TOF) (s⁻¹)Conditions
Re(bpy)(CO)₃Cl72.9With trifluoroethanol (TFE). nsf.gov
1-Re (ortho-aniline)123With TFE. nsf.gov
2-Re (meta-aniline)239With TFE. nsf.gov
3-Re (para-aniline)109With TFE. nsf.gov
fac-Re(bpy-4,4'-(NMe₂)₂)(CO)₃ClTON = 31Controlled potential electrolysis with 5% MeOH. (Note: TON not TOF). frontiersin.orgnih.gov

Electrochemical Properties of Rhenium Complexes

The electrochemical behavior of complexes derived from Rhenium, pentacarbonylchloro-, such as fac-[Re(L)(CO)₃Cl] where L is a bidentate ligand, is typically characterized by one or more reduction and oxidation processes observable via cyclic voltammetry. rsc.orgbohrium.com

The reduction processes are generally ligand-based. For complexes with diimine ligands like bipyridine or phenanthroline, the first reduction is a quasi-reversible, one-electron process corresponding to the formation of a ligand-centered radical anion. nsf.govrsc.org This step is often followed by a second, irreversible reduction that leads to the catalytically active species for CO₂ reduction. nsf.gov The irreversible nature of subsequent reductions is often due to the rapid cleavage of the chloride ligand following electron transfer. nih.gov

The oxidation of these complexes typically occurs at more positive potentials. For example, a series of fac-Re(CO)₃(Lₓ)Cl complexes, where Lₓ represents various 4,7-di-substituted-1,10-phenanthroline ligands, all displayed an anodic peak around +1.3 V vs. Ag/Ag⁺. rsc.org The exact potentials of both reduction and oxidation events are sensitive to the electronic nature of the substituents on the ligand, as discussed previously. nih.govrsc.org

Homogeneous Catalysis

Beyond electrocatalysis, Rhenium, pentacarbonylchloro- serves as a precursor for catalysts in homogeneous organic transformations, most notably in olefin metathesis.

Olefin Metathesis

A combination of Rhenium, pentacarbonylchloro- ([Re(CO)₅Cl]) and a co-catalyst, ethylaluminium dichloride (EtAlCl₂), forms a long-lived and active homogeneous catalyst for the metathesis of both terminal and internal olefins. rsc.org This catalytic system operates effectively in a solvent like chlorobenzene (B131634) at elevated temperatures (e.g., 90 °C).

The mechanism of olefin metathesis, as famously proposed by Yves Chauvin, involves the reaction of an olefin with a metal-carbene (or alkylidene) species to form a metallacyclobutane intermediate. libretexts.orguwindsor.ca This four-membered ring then undergoes a retro [2+2] cycloaddition to yield a new olefin and a new metal-carbene, propagating the catalytic cycle. libretexts.orguwindsor.ca

For the [Re(CO)₅Cl]/EtAlCl₂ system, evidence suggests a carbene-initiated reaction. rsc.org Specifically, analysis of the initial products from the metathesis of octa-1,7-diene revealed the formation of but-1-ene, which is consistent with the reaction being initiated by a propyl carbene ([Re]=CHCH₂CH₃) species. This initiating carbene is thought to form from the reaction of the ethyl group from the co-catalyst with a carbonyl ligand on the rhenium center.

A notable feature of this rhenium-based system is its high stability and longevity compared to many early transition metal catalysts (e.g., from Group VIB), which often lose activity within hours. The [Re(CO)₅Cl]/EtAlCl₂ catalyst can be active for several days, and its activity is temperature-dependent; it is inactive at room temperature but can be reactivated by heating.

Hydroformylation

Hydroformylation, also known as oxo synthesis, is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene to produce aldehydes. wikipedia.org While rhenium pentacarbonyl itself has been investigated for its catalytic activity in hydrogenation and hydroformylation reactions, its direct application in hydroformylation has seen limited success under homogeneous conditions. byu.edu

Early studies attempting to use Rhenium, pentacarbonylchloro- and related rhenium carbonyls as catalysts for the hydroformylation of alkenes like cyclohexene (B86901) and hexene-1 did not yield the desired aldehyde products. byu.edu The conditions required for what was initially thought to be homogeneous catalysis were often harsh enough to cause the decomposition of the rhenium carbonyl complex, leading to the formation of metallic rhenium. byu.edu This metallic rhenium was found to be the actual catalytic species, rendering the process a heterogeneous one. byu.edu

The development of effective hydroformylation catalysts has largely focused on other transition metals, particularly rhodium, which, when combined with various phosphine (B1218219) ligands, demonstrates high activity and selectivity. nih.govresearchgate.net Asymmetric hydroformylation, which allows for the selective synthesis of a specific enantiomer of a chiral aldehyde, has also been successfully achieved using chiral phosphine ligands with rhodium catalysts. nih.gov

Hydrosilylation of Aldehydes and Ketones

The hydrosilylation of aldehydes and ketones, a reaction that reduces carbonyl compounds to silyl ethers, can be effectively catalyzed by Rhenium, pentacarbonylchloro- under UV photolysis. nus.edu.sgacs.org This process has been shown to be effective for various carbonyl substrates, including aldehydes and ketones, using different silanes. mdpi.comresearchgate.net

Kinetic studies have revealed that the reaction rate is influenced by the steric hindrance of the silane (B1218182), with less hindered silanes reacting more readily. nus.edu.sgacs.org Aldehydes are generally more reactive than aliphatic ketones in this catalytic system. nus.edu.sgacs.org The efficiency of the reaction is also dependent on the type of silane used; for instance, when using Re(CO)₅Cl as the catalyst, triethylsilane (Et₃SiH) provides better yields of the corresponding silyl ether compared to diphenylsilane (B1312307) (Ph₂SiH₂) or triphenylsilane (B1312308) (Ph₃SiH). mdpi.com

The proposed mechanism for this photochemical catalysis involves the formation of a dimeric rhenium carbonyl species with a bridging hydride upon photolysis of the silane with Re(CO)₅Cl. mdpi.com This dimer is considered the resting state of the active catalyst, which is thought to be a Re(CO)₄SiR₃ species, released upon photoactivation. nus.edu.sgacs.org This proposed active species then participates in the catalytic cycle. mdpi.com It has been observed that the isolated dimeric species can generate the silyl ether product at a significantly faster rate than the initial Re(CO)₅Cl catalyst. mdpi.com

Other rhenium complexes have also been explored for the hydrosilylation of carbonyl compounds. Cationic Rhenium(III) complexes have demonstrated significantly higher activity than previously reported rhenium catalysts. nih.gov These catalysts can achieve excellent yields at ambient temperature under neat conditions. nih.gov The catalytic efficiency of these complexes is influenced by the electronic properties of the ligands, with electron-withdrawing substituents on the diamido amine ligand leading to increased activity. nih.gov The mechanism for these cationic Re(III) complexes is suggested to proceed via a non-hydride ionic pathway. nih.gov

Additionally, nitrosyl phosphine rhenium systems have been developed as highly efficient catalysts for the hydrosilylation of ketones. chimia.chchimia.ch These systems offer selective, mild, and efficient methodologies for preparing silyloxy compounds in quantitative yields. chimia.chchimia.ch

Table 1: Hydrosilylation of Carbonyls Catalyzed by Re(CO)₅Cl under Photolysis

SubstrateSilaneCatalyst Loading (mol%)Yield (%)Reference
AldehydesEt₃SiH1.0High mdpi.com
Aliphatic KetonesEt₃SiH1.0Moderate mdpi.com
AldehydesPh₂SiH₂1.0Lower than Et₃SiH mdpi.com
AldehydesPh₃SiH1.0Lower than Et₃SiH mdpi.com

Reduction of Esters to Aldehydes

The selective reduction of esters to aldehydes is a crucial transformation in organic synthesis. researchgate.net While Rhenium, pentacarbonylchloro- itself is not directly cited for this specific transformation, related rhenium complexes, such as dirhenium decacarbonyl (Re₂(CO)₁₀), have been successfully employed as catalysts for the selective reduction of esters to aldehydes using triethylsilane as the reductant. rsc.org This reaction proceeds under photo-irradiation conditions at room temperature and provides a direct route to a wide variety of aliphatic and aromatic aldehydes after hydrolysis of the intermediate alkyl silyl acetals. rsc.org The process is characterized by excellent yields and high selectivity. rsc.org

The challenge in the reduction of esters to aldehydes lies in preventing overreduction to the corresponding alcohol, as the aldehyde intermediate is often more reactive than the starting ester. youtube.comyoutube.com The use of specific catalysts and reaction conditions is therefore critical to stop the reaction at the aldehyde stage. youtube.com

Reduction of Nitriles

The reduction of nitriles is a versatile method for the synthesis of primary amines or aldehydes. wikipedia.org While Rhenium, pentacarbonylchloro- is not a commonly cited catalyst for this transformation, the broader field of nitrile reduction utilizes various transition metal catalysts. lookchem.comthieme-connect.de The catalytic hydrogenation of nitriles to primary amines is an economically significant process, often employing Group 10 metals like nickel, palladium, and platinum. wikipedia.orgunacademy.com

The outcome of nitrile reduction, whether it yields a primary amine, a secondary amine, or an aldehyde, is highly dependent on the reaction conditions and the catalyst used. wikipedia.orglookchem.com For instance, the formation of secondary and tertiary amines can occur through the reaction of the intermediate imine with the amine product. wikipedia.org

The reduction of nitriles to aldehydes can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H), which proceeds through the formation of an imine intermediate that is subsequently hydrolyzed. wikipedia.orglibretexts.org

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. mdpi.com Rhenium, pentacarbonylchloro- and its derivatives can be utilized in heterogeneous catalytic systems, either by supporting them on solid materials or by incorporating them into porous frameworks.

Supported Organometallic Catalysts

Organometallic complexes, such as rhenium carbonyls, can be immobilized on solid supports like metal oxides to create heterogeneous catalysts. tue.nlsemanticscholar.org This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The interaction between the organometallic precursor and the support material can significantly influence the nature of the active catalytic species and, consequently, the catalyst's performance. tue.nlsemanticscholar.org

For example, the decomposition of rhenium carbonyl precursors on supports like magnesium oxide (MgO) can lead to the formation of well-dispersed metallic rhenium crystallites. tue.nl The nuclearity (the number of metal atoms in a cluster) of the resulting supported metal species can affect the catalytic properties. tue.nl The choice of the oxide support also plays a crucial role in the reducibility of the surface rhenium oxide species, which in turn affects its catalytic behavior. semanticscholar.org

The preparation of supported catalysts often involves the impregnation of the support with a solution of the organometallic precursor, followed by thermal treatment or reduction to generate the active sites. semanticscholar.orgnih.gov The resulting supported catalysts can be used in a variety of reactions, and their stability and reusability are key advantages. mdpi.com

Catalysis within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area, tunable pore size, and modular nature make them excellent platforms for catalysis. mdpi.comrsc.org Rhenium complexes, including derivatives of Rhenium, pentacarbonylchloro-, can be incorporated into MOFs to create highly active and stable heterogeneous catalysts. mdpi.com

One strategy involves synthesizing MOFs with ligands that can coordinate to the rhenium center, effectively embedding the catalytic species within the framework's pores. For instance, rhenium bipyridine complexes have been used as building blocks for covalent-organic frameworks (COFs), which are structurally similar to MOFs. osti.gov These materials have shown catalytic activity in the electrochemical reduction of CO₂. osti.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying transition metal complexes. DFT calculations have been extensively applied to rhenium carbonyl compounds to explore their structure, stability, electronic properties, and reactivity. The theory's ability to handle electron correlation effects in these complex systems makes it particularly well-suited for elucidating their chemical nature.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating detailed step-by-step mechanisms. This involves identifying and characterizing the structures of reactants, transition states, intermediates, and products. For rhenium carbonyl complexes, DFT has been used to investigate various transformations.

A fundamental application of DFT is the determination of equilibrium molecular geometries through structural optimization. This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. For Re(CO)₅Cl and related species, DFT calculations have been used to obtain optimized geometries that are often in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.netresearchgate.net

Different DFT methods and basis sets can be benchmarked against experimental structures to determine the most accurate computational level for a given class of molecules. researchgate.net For instance, benchmark analyses on rhenium complexes have been performed using various functionals (e.g., B3LYP, M062X) and basis sets (e.g., LANL2DZ, SDD) to find the optimal level of theory that reproduces experimental bond lengths with high fidelity. researchgate.net Beyond simple geometry, DFT is also used to assess the relative stability of different isomers or conformers. For example, calculations on dinuclear rhenium complexes have distinguished between syn and anti isomers, finding them to be close in energy. researchgate.net Stability is also explored through thermodynamic calculations, which can predict whether a complex is stable under certain conditions or prone to decomposition or rearrangement. mdpi.com

Table 1: Representative Calculated Structural Parameters for Rhenium Carbonyl Complexes This table illustrates typical data obtained from DFT structural optimizations on Rhenium(I) carbonyl systems. Note that specific values can vary based on the functional and basis set used.

ParameterComplex TypeTypical Calculated Value
Re-Cl Bond Length[Re(L)(CO)3Cl]~2.48 Å nih.gov
Re-C (axial CO)[Re(L)(CO)3Cl]~1.95 - 2.05 Å
Re-C (equatorial CO)[Re(L)(CO)3Cl]~1.90 - 2.00 Å
C-O Bond Length[Re(L)(CO)3Cl]~1.15 - 1.17 Å

Data is generalized from typical findings for this class of compounds.

DFT provides a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its bonding, reactivity, and spectroscopic properties. Analysis of the molecular orbitals (MOs), charge distribution, and electrostatic potential maps reveals the nature of the metal-ligand interactions. In Re(CO)₅Cl, the bonding involves σ-donation from the carbonyl and chloro ligands to the rhenium center and, crucially, π-backbonding from the filled d-orbitals of rhenium into the empty π* orbitals of the carbonyl ligands. This backbonding is a key feature of metal carbonyls and significantly influences their stability and vibrational spectra. DFT calculations can quantify the extent of these orbital interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within the framework of MO theory that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of the HOMO and LUMO and the magnitude of the HOMO-LUMO energy gap (ΔE) are critical parameters that govern a molecule's kinetic stability and reactivity. nih.govlibretexts.org

HOMO (Highest Occupied Molecular Orbital): Represents the outermost electrons and acts as an electron donor. A high-energy HOMO indicates a greater propensity to donate electrons. libretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest-energy site for accepting electrons. A low-energy LUMO indicates a greater propensity to accept electrons. wuxibiology.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com Conversely, a large gap implies higher kinetic stability. nih.gov

Table 2: Illustrative HOMO-LUMO Data for Rhenium(I) Carbonyl Complexes This table provides a generalized representation of FMO analysis results for this class of compounds. The exact energies are highly dependent on the specific ligands and the computational method.

Complex TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
[Re(L1)(CO)3Cl]-6.5 to -7.0-2.8 to -3.1~3.7 to 4.0
[Re(L2)(CO)3Cl]-6.7 to -7.2-2.9 to -3.2~3.8 to 4.1

Values are representative examples based on published data for related complexes. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT used to study excited electronic states. uci.edu It is the most widely used method for predicting the photophysical properties of molecules, including UV-visible absorption spectra, emission energies, and the nature of electronic transitions. rsc.orgrsc.org

For rhenium carbonyl complexes, TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions. nih.gov These complexes are known for their rich photophysical properties, often stemming from metal-to-ligand charge transfer (MLCT) excited states. nih.govrsc.org TD-DFT can identify the orbitals involved in these transitions, for example, confirming a transition from a HOMO localized on the rhenium and its immediate ligands to a LUMO localized on a π-acceptor ligand. nih.govmdpi.com The results of TD-DFT calculations are frequently used to interpret and assign experimental absorption and emission spectra, providing a theoretical basis for understanding the observed photophysics. nih.govyoutube.com

Electronic Structure Analysis

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a chemical system to define atomic properties and characterize chemical bonding. researchgate.netresearchgate.net This method is founded on the principle that the topology of the electron density, a quantum mechanical observable, reveals fundamental chemical information. gla.ac.uk The analysis focuses on critical points in the electron density, where the gradient of the density is zero. The presence of a bond critical point (bcp) between two atomic nuclei is a necessary and sufficient condition for the existence of a chemical bond between them. uniovi.es

By evaluating the properties of the electron density (ρb) and its Laplacian (∇²ρb) at these bond critical points, the nature of the atomic interactions can be classified. researchgate.netuniovi.es Key topological parameters provide a quantitative description of the bond:

Electron Density (ρb): The magnitude of ρb at the bcp correlates with the bond order; a higher value suggests a stronger bond.

Laplacian of Electron Density (∇²ρb): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρb < 0) indicates a concentration of electron density, characteristic of shared-shell (covalent) interactions. Conversely, a positive value (∇²ρb > 0) signifies a depletion of electron density, typical of closed-shell (ionic or van der Waals) interactions. ekb.eg

Total Energy Density (Hb): The sign of the total energy density at the bcp, which is the sum of the kinetic (Gb) and potential (Vb) energy densities, can also characterize the interaction. A negative Hb is indicative of a significant covalent character. researchgate.net

Delocalization Index (δ): This index measures the number of electrons shared or exchanged between two atomic basins and provides a quantitative measure of bond order. researchgate.netresearchgate.net

While specific QTAIM studies focused solely on Rhenium, pentacarbonylchloro- are not detailed in the available literature, analyses of other transition metal carbonyl complexes provide a clear indication of the expected findings. For instance, in typical transition metal to carbonyl (M-CO) bonds, the interaction is characterized as a donor-acceptor covalent bond with a relatively small value of ρb and a positive value of ∇²ρb. uniovi.es

ParameterValue (a.u.)Interpretation
Electron Density (ρb)~0.07 - 0.10Indicates a bond of intermediate strength.
Laplacian (∇²ρb)PositiveCharacteristic of a closed-shell interaction with significant charge depletion, typical for polar M-CO bonds.
Total Energy Density (Hb/ρb)NegativeSuggests a degree of covalent character in the bond.
Kinetic Energy Density (Gb/ρb)> 1Consistent with a donor-acceptor type interaction.
Delocalization Index (δ(M-C))~0.2 - 0.7Shows a moderate degree of electron sharing and covalency.
Table 1. Representative QTAIM parameters for a transition metal-carbonyl (M-CO) bond, based on analyses of similar complexes. uniovi.esuni-muenchen.de These values illustrate the type of data obtained from a QTAIM analysis to characterize the chemical bonding.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org This technique allows for the exploration of conformational landscapes, the sampling of ground state structures in solution, and the investigation of dynamic processes. rsc.org The foundation of an accurate MD simulation is a robust force field, which is a set of empirical potential energy functions and parameters that describe the interactions between atoms in the system.

Significant progress has been made in developing a dedicated all-atom force field for organometallic compounds containing rhenium. semanticscholar.orgresearchgate.net This development is crucial for enabling reliable MD simulations of compounds like Rhenium, pentacarbonylchloro-. The parameterization process for such a force field typically involves fitting the model to reproduce experimental data, such as enthalpies of sublimation and crystal structure parameters obtained from X-ray diffraction. researchgate.net

The force field includes terms for bonded interactions (bond stretching, angle bending, torsions) and non-bonded interactions. The non-bonded interactions are typically modeled by an electrostatic term (Coulomb's law) and a van der Waals term, commonly represented by the Lennard-Jones (12-6) potential. researchgate.netnih.gov The Lennard-Jones potential is defined by two parameters for each atom type: the well depth (ε), which describes the strength of the attraction, and the finite distance at which the inter-particle potential is zero (σ). researchgate.net Research has demonstrated that these interaction parameters for rhenium are transferable from other third-row transition metals. researchgate.net

Parameter TypeDescriptionExample for Rhenium Atom
Atom Type ReDefines the Rhenium atom in the force field.
Charge Partial atomic charge (q)Determined by quantum mechanical calculations.
Lennard-Jones σ Atomic diameter (Å)A key parameter for van der Waals interactions.
Lennard-Jones ε Potential well depth (kJ/mol)Defines the strength of the van der Waals attraction.
Table 2. Key components of a force field for Molecular Dynamics simulations of rhenium-containing compounds. The Lennard-Jones parameters are essential for accurately modeling non-bonded interactions. researchgate.net

By using a well-parameterized force field, MD simulations can provide valuable insights into the behavior of Rhenium, pentacarbonylchloro- in various environments, complementing both experimental and quantum chemical studies.

Photophysical and Electronic Properties

Luminescence and Emission Behavior

Rhenium, pentacarbonylchloro- is generally considered to be non-emissive in fluid solution at room temperature. The absence of luminescence is attributed to efficient non-radiative decay pathways that deactivate the excited state before emission can occur. One major deactivation route is photosubstitution, where the absorption of light leads to the dissociation of a carbonyl (CO) ligand. This photochemical reactivity is the basis for its extensive use in synthesizing fac-[Re(CO)₃(L)Cl] type complexes. nih.govnih.govescholarship.org

While detailed temperature-dependent emission studies on Re(CO)₅Cl are not prominent in the literature, related complexes provide some insight. For instance, the analogous isocyanide complex, [Re(CNx)₅Cl], is also non-emissive at room temperature but becomes highly emissive at 77 K in a frozen glass matrix. researchgate.net This behavior is common for organometallic compounds where rigidity at low temperatures hinders vibrational deactivation pathways and prevents dissociative ligand loss, allowing for radiative decay (phosphorescence) to become a competitive process. It is plausible that Re(CO)₅Cl could exhibit weak emission under similar cryogenic and rigid conditions.

Metal-to-Ligand Charge Transfer (MLCT) transitions are a defining feature of rhenium(I) carbonyl complexes. nih.govnih.gov In these transitions, absorption of light promotes an electron from a d-orbital localized on the rhenium center to a π* anti-bonding orbital of a ligand. In Re(CO)₅Cl, the π-accepting carbonyl ligands provide the low-lying π* orbitals. Therefore, dπ(Re) → π*(CO) transitions are expected.

However, in contrast to its famous fac-[Re(CO)₃(diimine)Cl] derivatives, the MLCT excited states in Re(CO)₅Cl are not the lowest-energy excited states. The electronic structure is also influenced by ligand field (LF) or d-d states. These LF states, which involve the redistribution of electrons among the metal-centered d-orbitals, are often non-emissive and can provide an efficient pathway for non-radiative deactivation of higher-lying MLCT states. wikipedia.orglibretexts.org The population of these LF states following initial excitation can lead to rapid ligand dissociation, explaining the compound's photoreactivity. youtube.com

Upon absorption of UV light, Re(CO)₅Cl is promoted from its singlet ground state (S₀) to a singlet excited state (S₁), likely of MLCT or LF character. Due to the presence of the heavy rhenium atom, intersystem crossing (ISC) to a triplet excited state (T₁) is expected to be very rapid and efficient. This is a general characteristic of rhenium(I) complexes, which facilitates the population of long-lived triplet states. nih.gov

In luminescent rhenium complexes, it is this triplet state (typically ³MLCT) that is responsible for phosphorescence. In the case of Re(CO)₅Cl, however, the lowest-energy triplet state is believed to be a dissociative ligand field state (³LF). researchgate.netnih.gov Population of this ³LF state results in the labilization of a Re-CO bond, leading to photosubstitution rather than emission. The energy level ordering is crucial: for luminescence to be observed, the ³MLCT state must be the lowest-energy triplet state. In Re(CO)₅Cl, the presence of a lower-lying ³LF state provides a rapid non-radiative and photochemical decay channel that outcompetes phosphorescence.

Absorption Spectra and Electronic Transitions

The electronic absorption spectrum of Rhenium, pentacarbonylchloro- in solution shows characteristic absorption bands in the ultraviolet region. While specific spectra for Re(CO)₅Cl are not as commonly reported as for its derivatives, the transitions can be assigned based on the general electronic structure of octahedral metal carbonyls. researchgate.netrsc.orgacs.org

The spectrum is expected to be dominated by two main types of transitions:

Ligand Field (d-d) Transitions: These are typically of low intensity and occur at lower energy. They are formally Laporte-forbidden.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are more intense dπ(Re) → π*(CO) transitions and occur at higher energy (deeper in the UV). nih.gov

The absorption of a UV photon provides the energy for the primary photochemical reaction of Re(CO)₅Cl: the substitution of a CO ligand by a coordinating solvent or another ligand present in the solution. This photosubstitution is the foundational step for creating a vast library of rhenium tricarbonyl complexes. nih.gov

Table 1: Expected Electronic Transitions for Re(CO)₅Cl

Transition Type Orbital Origin Description Expected Spectral Region
Ligand Field (LF) d → d Excitation of an electron between metal-centered d-orbitals. Weak intensity. Lower Energy UV

This is a generalized representation based on theoretical principles of related compounds.

Photoisomerization Studies

Photoisomerization is not a relevant photochemical process for Rhenium, pentacarbonylchloro-. The molecule possesses a stable, high-symmetry (C₄ᵥ) octahedral geometry, and there are no known photoisomers.

The dominant and synthetically important photochemical reaction upon UV irradiation is the photosubstitution of a carbonyl ligand. youtube.comyoutube.comyoutube.com This process involves the cleavage of a Re-CO bond, creating a vacant coordination site that can be occupied by another ligand. This reaction is highly efficient and is the standard method for preparing derivatives of the form fac-Re(CO)₃L₂Cl or fac-Re(CO)₃(L-L)Cl, where L is a monodentate ligand and L-L is a bidentate chelating ligand. nih.govescholarship.org The quantum yield for the loss of CO is significant, making it the primary deactivation pathway for the excited state.

Relationship between Structure and Photophysical Properties

The photophysical properties of Re(CO)₅Cl—or rather, the lack of significant luminescence—are a direct consequence of its molecular and electronic structure.

Absence of a Low-Lying π Acceptor Ligand:* The key difference between non-luminescent Re(CO)₅Cl and the highly luminescent fac-[Re(CO)₃(diimine)Cl] family of complexes is the nature of the ligands. The latter contain α-diimine ligands (like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline) which possess low-energy π* orbitals. These orbitals give rise to a low-lying ³MLCT excited state that is emissive. In Re(CO)₅Cl, the only π-accepting ligands are the carbonyls. The resulting dπ(Re) → π*(CO) MLCT state is relatively high in energy.

Presence of Low-Lying Ligand Field States: The high symmetry and the specific ligand set (five CO ligands and one Cl⁻) result in an electronic structure where non-emissive ligand field (d-d) excited states are accessible and lie lower in energy than the MLCT states. researchgate.net These LF states, upon population, are often dissociative for a metal-ligand bond, leading to efficient photosubstitution.

Therefore, the structure of Re(CO)₅Cl is optimized for photochemical reactivity rather than for luminescence. The modification of this structure—by replacing two CO ligands with a diimine ligand—is a classic strategy to alter the ordering of the excited states, making the ³MLCT state the lowest-energy triplet state and thereby "switching on" the characteristic phosphorescence of rhenium(I) complexes. nih.govnih.gov

Advanced Applications in Materials Science and Energy

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high porosity, large surface areas, and tunable structures make them highly attractive for a variety of applications. osti.govmoderndynamics.in

Rhenium complexes, often derived from Pentacarbonylchloro-rhenium, can be integrated into MOF and Covalent-Organic Framework (COF) structures to impart specific catalytic or photophysical properties. mdpi.comosti.gov A common strategy involves first synthesizing a functionalized ligand complex, such as a rhenium bipyridine complex, which is then used as a linker during the framework's construction. osti.gov For instance, refluxing Pentacarbonylchloro-rhenium(I) with a modified bipyridine ligand in toluene (B28343) can generate a new rhenium complex that is then reacted with other organic linkers to form the desired framework, such as a COF. osti.gov

This integration of molecular complexes into MOF supports can maintain the catalytic activity of the homogeneous complex while providing the stability of a heterogeneous system. mdpi.com The modular nature of these frameworks facilitates the incorporation of known catalysts, and rhenium-based moieties have been successfully included to create materials for electrocatalysis and photocatalysis. mdpi.comosti.gov

MOFs are considered highly promising materials for gas storage and separation applications due to their exceptionally high surface areas and adjustable pore dimensions. osti.govgoogle.comnih.gov The ability to fine-tune pore size and chemistry through crystal engineering allows for the design of materials with high selectivity for specific gas molecules, such as separating acetylene (B1199291) from carbon dioxide or storing hydrogen and methane. researchgate.netnih.gov

While the porous nature of MOFs makes them ideal candidates for these applications, the primary research focus for frameworks incorporating rhenium complexes has been on their catalytic functions, particularly for CO2 reduction. mdpi.comosti.gov The development of rhenium-containing MOFs specifically for gas storage and separation is a less explored area, though their structural properties suggest potential viability.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry investigates chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. longdom.org Self-assembly, a key principle in this field, describes the spontaneous organization of molecules into ordered structures. longdom.orgnih.gov Rhenium complexes, including those based on the fac-[Re(CO)3]+ core derived from Pentacarbonylchloro-rhenium, are widely used in constructing supramolecular coordination complexes. researchgate.net These assemblies can form well-defined 2D metallacycles or 3D architectures with applications in host-guest chemistry and catalysis. researchgate.net

The assembly and structure of molecular crystals are governed by weak interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govnih.gov Crystal engineering leverages these interactions to design and synthesize new solid-state structures with desired properties. rsc.org

In the context of rhenium-based materials, supramolecular frameworks are often built from rhenium cluster units where the self-assembly is directed by these weak interactions. nih.govresearchgate.net The cohesion of the resulting 3D frameworks can be based on hydrogen bonding and π-π stacking interactions between the cluster units. nih.govresearchgate.net For example, studies on hexarhenium chalcogenide clusters functionalized with organic ligands show that the final supramolecular assembly is governed by hydrogen bonds, which become increasingly dominant as the water content in the system rises. nih.gov Weak, noncovalent interactions have also been observed between rhenium complexes and the side chains of amino acids like asparagine, proline, and tyrosine. researchgate.net

Development of Advanced Materials

Rhenium is a critical element in the development of advanced materials, particularly those required to perform under extreme conditions. albmaterials.comglchemist.com Its exceptionally high melting point, density, and resistance to corrosion make it invaluable in industries such as aerospace and in high-temperature research applications. albmaterials.comalbmaterials.com Rhenium is a key component in high-temperature superalloys used for manufacturing parts of jet engines and gas turbines. albmaterials.com

While these applications often use metallic rhenium, organometallic precursors like Pentacarbonylchloro-rhenium are pivotal in creating novel, specialized materials. Researchers utilize rhenium to develop new composite materials, alloys, and ceramics designed to operate in extreme environments. albmaterials.com Furthermore, rhenium-based nanomaterials, such as rhenium nanoclusters, have been synthesized and show potential in biomedical applications. mdpi.com

Renewable Energy Applications

A significant application of Pentacarbonylchloro-rhenium derivatives is in renewable energy, specifically in the photocatalytic and electrocatalytic reduction of carbon dioxide (CO2). nih.govacs.org Rhenium tricarbonyl complexes with diimine ligands, synthesized from Pentacarbonylchloro-rhenium, are among the most effective and well-studied molecular catalysts for converting CO2 to carbon monoxide (CO). e3s-conferences.org This conversion is a promising strategy for storing solar energy in chemical bonds and mitigating greenhouse gas emissions. rsc.orgfrontiersin.org

These rhenium complexes can function as homogeneous catalysts in solution or be heterogenized on electrode surfaces or within MOFs to enhance their stability and activity. osti.govnih.govacs.org When incorporated into a Covalent-Organic Framework, a rhenium bipyridine catalyst demonstrated a Faradaic efficiency of 81(8)% for the electrocatalytic conversion of CO2 to CO. osti.gov As a single-molecule photocatalyst, a pyrenyl-functionalized rhenium catalyst achieved a high turnover number for CO production under natural light. rsc.org The mechanism typically involves the reduction of the rhenium center, which then interacts with and reduces the CO2 molecule. acs.orge3s-conferences.org

Interactive Data Table: Catalytic Performance of Rhenium Complexes in CO2 Reduction

This table summarizes the performance of different rhenium-based catalysts in the reduction of CO2 to CO, highlighting their efficiency under various conditions.

Catalyst SystemApplicationKey Performance MetricFindingSource
Rhenium bipyridine complex in a COFElectrocatalysisFaradaic Efficiency (FE)81(8)% for CO production osti.gov
Pyrenyl-functionalized Rhenium catalystPhotocatalysis (Natural Light)Turnover Number (TONCO)Up to 350 ± 36 rsc.org
Rhenium complexes with pyridyl-triazole ligandsPhotocatalysis (Visible Light)CO SelectivityGreater than 90% e3s-conferences.org
Re(bpy-COOH) complexPhotocatalysis (Visible Light)Turnover Number (TONCO) at 100 min5.46 e3s-conferences.org

Optoelectronics and Photonics

Derivatives of Rhenium, pentacarbonylchloro- have emerged as a significant class of materials in the realm of optoelectronics and photonics. The core of their utility lies in the photophysical properties of the fac-[Re(CO)₃(L)X] moiety, where "L" is a diimine ligand and "X" is a halide, which can be synthesized from the pentacarbonylchloro- precursor. These rhenium(I) tricarbonyl complexes exhibit fascinating metal-to-ligand charge transfer (MLCT) characteristics, which are fundamental to their application in devices that interact with light.

Organic Light-Emitting Diodes (OLEDs)

Rhenium, pentacarbonylchloro- serves as a key starting material for the synthesis of phosphorescent emitters used in Organic Light-Emitting Diodes (OLEDs). Through substitution reactions, the two carbonyl ligands and the chloride ion can be replaced by various diimine ligands (such as derivatives of bipyridine, phenanthroline, and terpyridine) to create a diverse library of luminescent [Re(CO)₃(N^N)Cl] complexes. The electronic properties of these complexes can be finely tuned by modifying the structure of the diimine ligand, which in turn affects the color and efficiency of the emitted light.

The luminescence in these materials arises from a phosphorescent process, where the excited triplet state of the molecule decays to the ground state, releasing a photon. This process allows for a theoretical internal quantum efficiency of 100%, a significant advantage over fluorescent materials. Research into these rhenium complexes focuses on enhancing their photophysical properties, such as achieving high photoluminescence quantum yields (PLQY), tuning emission wavelengths across the visible spectrum, and ensuring long operational lifetimes.

One notable advancement is the development of chiral rhenium(I) emitters for circularly polarized OLEDs (CP-OLEDs). These specialized devices emit light with a specific polarization, which can reduce glare and enhance display quality. In a pioneering study, a chiral rhenium(I) complex, synthesized from a related bromo- precursor, was used to fabricate a CP-OLED. The device exhibited promising performance, demonstrating the potential of this class of materials in next-generation displays.

Rhenium(I) Emitter DerivativeEmission Wavelength (nm)Photoluminescence Quantum Yield (PLQY)Excited-State Lifetime (μs)
fac-[Re(bpy)(CO)₃Cl]~530--
Chiral Re(I) Complex (in doped film)Yellow EmissionGood-
Device ParameterReported Value
Maximum External Quantum Efficiency (EQE)13.2%
Circularly Polarized Electroluminescence (|gEL|) Factorup to 6.2 x 10-3

Nonlinear Optical (NLO) Properties

The exploration of derivatives of Rhenium, pentacarbonylchloro- extends into the field of nonlinear optics (NLO). NLO materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is crucial for a range of applications, including frequency conversion of light, optical switching, and data storage.

The second-order NLO response of a material is quantified by its first hyperpolarizability (β). For molecules to exhibit a significant β value, they typically require a large change in dipole moment upon excitation. The MLCT transitions inherent in rhenium(I) diimine complexes, derived from Rhenium, pentacarbonylchloro-, make them promising candidates for second-order NLO materials.

Research has shown that the NLO properties of these complexes can be influenced by several factors. Theoretical studies using Density Functional Theory (DFT) have indicated that extending the π-conjugation of the organic ligands can remarkably increase the first hyperpolarizabilities (βvec). Furthermore, the NLO response can be switched or tuned by external stimuli, such as proton abstraction (deprotonation), which can alter the electronic distribution and even the sign of the βvec value.

A concrete example of the NLO properties of a derivative is the complex fac-[ReCl(CO)₃(2,2'-bipyridine)]. Powder sample measurements of this compound have demonstrated second-harmonic generation (SHG) efficiency. SHG is a process where two photons of the same frequency are combined to generate a new photon with twice the energy, and thus twice the frequency and half the wavelength.

CompoundNonlinear Optical PropertyReported Value
fac-[ReCl(CO)₃(2,2'-bipyridine)]Second-Harmonic Generation (SHG) Efficiency1.7-2 times that of Urea

Interdisciplinary Research with Biological Relevance

Bio-Inspired Catalyst Design

Drawing inspiration from the efficiency and selectivity of natural enzymatic systems, researchers are designing rhenium-based catalysts for critical chemical transformations. chimia.chethz.ch Bio-inspired strategies focus on mimicking the structure of enzyme active sites and replicating key reaction mechanisms to enhance catalyst performance under mild conditions. chimia.chanl.gov

Proton Relays in Catalytic SystemsIn many enzymatic reactions, proton relays play a crucial role in managing proton transfer during catalysis.researchgate.netMimicking this function, Rhenium(I) fac-tricarbonyl complexes have been engineered with ligands containing pendent proton-responsive groups to improve the electrochemical reduction of carbon dioxide (CO2).researchgate.netnsf.govThe introduction of these relays, such as phenol or amine functionalities, into the ligand framework aims to facilitate proton management, stabilize reaction intermediates, and modify the catalyst's redox properties.researchgate.net

A dinuclear rhenium complex featuring a phenol group near the active site has been shown to be an active catalyst for CO2 reduction, with the phenol potentially acting as a proton relay. acs.org Similarly, a series of complexes with aniline (B41778) moieties appended to a 2,2′-bipyridine ligand demonstrated superior turnover frequencies (TOFs) for CO2-to-CO conversion compared to benchmark catalysts. nsf.gov The positioning of the amine group was found to be highly sensitive, significantly influencing catalytic activity. nsf.gov

Catalyst/Ligand FeatureFunctionImpact on CO2 Reduction
Pendent Aniline Groups Second-sphere hydrogen bonding; Proton RelayOutperforms benchmark Re(bpy)(CO)3Cl; TOF of 239 s⁻¹ achieved with meta-positioned amine. nsf.gov
Phenol Group Acts as a potential proton relay in close proximity to the active center.Active catalyst for electrochemical CO2 reduction, producing CO with small amounts of H2. acs.org
Proton-Responsive Ligands Improve proton management, stabilize intermediates, alter redox properties.Enhances the efficiency of the catalytic cycle for CO2 conversion. researchgate.net

Deoxyribonucleic Acid (DNA) Interactions

Rhenium(I) carbonyl complexes are widely studied for their interactions with DNA, a key target for many therapeutic agents. The nature of these interactions can be finely tuned by modifying the ligands attached to the rhenium center. rsc.org It is proposed that some Re(I) carbonyl complexes may exert cytotoxic effects through covalent binding to DNA bases. rsc.org

Binding Modes and PreferencesThe interaction between rhenium complexes and DNA can occur through various non-covalent modes, including intercalation (where a ligand inserts between DNA base pairs) and groove binding.acs.orgMolecular dynamics simulations and spectroscopic studies have provided insight into these binding mechanisms.

Rhenium complexes with benzimidazole ligands have been shown to interact strongly with non-canonical DNA structures known as G-quadruplexes, with association constants reaching 10^6 M⁻¹. rsc.org A modeling study of a different Re(I) complex revealed that the minor groove is the most favored binding site, with a preference for AT-rich sequences. acs.org The binding of this complex led to a significant increase in the DNA's melting temperature (ΔTm = +12 °C), indicating a strong stabilizing interaction. acs.org The specific ligands play a crucial role; for instance, rhenium complexes containing different polypyridyl ligands (phenanthroline vs. bipyridine) show varied strengths of interaction with DNA. researchgate.net

Complex TypePreferred Binding Site/ModeBinding Affinity (K) / Effect
Re(I) complex with 2-Amino-4-phenylamino-6-(2-pyridyl)-1,3,5-triazine Minor Groove; AT sequence preferenceK = (3.6 ± 0.1) × 10⁴ dm³ mol⁻¹; ΔTm = +12 °C. acs.org
Rhenium complexes with benzimidazole ligands G-quadruplexes (ckit1, ckit2)K ≈ 10⁶ M⁻¹; Strong stabilization. rsc.org
[Re(CO)3(dppz)(py′)]+ Intercalation at G-C base pairs required for photooxidation.Enables long-range charge transfer to oxidize guanine. nih.govnih.gov

PhotoCORMs (Photo-Controlled Release of Carbon Monoxide)

Rhenium carbonyl complexes are at the forefront of developing Photo-Controlled Carbon Monoxide-Releasing Molecules (PhotoCORMs). rsc.orgresearchgate.net These molecules are designed to release therapeutic amounts of carbon monoxide (CO) in a spatially and temporally controlled manner when activated by light. nih.govresearchgate.net An ideal PhotoCORM is stable in the dark but efficiently releases CO upon irradiation, often with visible light to allow for deeper tissue penetration. rsc.orgresearchgate.net

A family of Rhenium(I) carbonyl complexes with the general formula [ReX(CO)3(phen)]0/1+ has been investigated for this purpose. nih.gov Depending on the nature of the ancillary ligand (X), these complexes can release one or three CO molecules upon illumination with UV light. nih.govnih.gov The luminescent properties of many of these complexes are an added advantage, allowing their uptake and distribution in cells to be tracked, creating "theranostic" agents that combine therapy (CO release) and diagnostics (imaging). nih.govnih.gov

Cellular Imaging and Biological Probes

While "Rhenium, pentacarbonylchloro-" itself is not directly employed for cellular imaging, it serves as a crucial precursor for the synthesis of luminescent rhenium(I) tricarbonyl complexes, which are extensively investigated as probes for biological imaging. These resulting compounds, typically with a fac-[Re(CO)₃]⁺ core, possess a range of favorable photophysical properties that make them well-suited for visualizing cellular structures and processes.

The utility of these rhenium complexes in bioimaging stems from their unique luminescent characteristics. They often exhibit large Stokes shifts, high photostability, and long emission lifetimes, typically in the range of nanoseconds to microseconds. chimia.ch These long lifetimes are particularly advantageous as they allow for time-gated imaging techniques that can effectively eliminate autofluorescence from biological samples, thereby significantly improving the signal-to-noise ratio. chimia.ch The emission wavelengths of these complexes can be tuned by modifying the ancillary ligands, allowing for the development of probes with a range of colors. rsc.org

Derivatives of "Rhenium, pentacarbonylchloro-" have been engineered to function as multimodal imaging agents. chemrxiv.org In addition to their luminescence for fluorescence microscopy, the carbonyl ligands have characteristic infrared absorption bands in a region where biological tissues are transparent, enabling vibrational imaging. chemrxiv.org Furthermore, the high atomic number of rhenium makes these compounds suitable for X-ray fluorescence (XRF) imaging, which allows for the direct mapping of the metal's distribution within a cell. chemrxiv.orgchemrxiv.org This multimodal capability permits correlative imaging studies, providing a more comprehensive understanding of the probe's localization and behavior.

A significant area of research involves the functionalization of these rhenium complexes to target specific subcellular organelles. rsc.org By attaching particular moieties to the ligands, these probes can be directed to accumulate in organelles such as mitochondria, lysosomes, or the endoplasmic reticulum. chimia.chrsc.orgrsc.org For example, conjugating the rhenium tricarbonyl core with lipophilic cations like methylated triphenylphosphonium has been shown to facilitate accumulation within mitochondria. chemrxiv.orgrsc.org This targeted approach is invaluable for studying the structure and function of individual organelles in living cells.

The following tables summarize the photophysical properties and cellular imaging applications of representative rhenium(I) tricarbonyl complexes derived from "Rhenium, pentacarbonylchloro-".

Table 1: Photophysical Properties of Selected Rhenium(I) Tricarbonyl Imaging Probes

Complex Excitation Wavelength (nm) Emission Wavelength (nm) Emission Lifetime (µs) Quantum Yield
fac-[Re(CO)₃(bpy)(H₂O)]⁺ ~355 ~580 ~0.1-1.0 Varies with solvent
fac-[Re(CO)₃(phen)(SR)] ~405 ~470-570 Not Reported Not Reported

Data compiled from multiple research articles. Specific values can vary based on the solvent and local environment. chimia.chrsc.orgnih.gov

Table 2: Applications of Rhenium(I) Tricarbonyl Complexes in Cellular Imaging

Complex Type Imaging Modality Targeted Organelle/Process Cell Line Example
Triphenylphosphonium Conjugates Fluorescence, XRF Mitochondria A549
Polypyridine Complexes Luminescence General cellular uptake HeLa
Sulfur-donor Ligand Complexes Phosphorescence Lysosomes, Mitochondria MDA-MB-231

This table provides examples of applications and is not exhaustive. rsc.orgrsc.orgrsc.orgrsc.org

Q & A

Q. What are the established synthetic protocols for rhenium pentacarbonylchloro-, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves the reaction of rhenium precursors (e.g., ReCl₅ or ReO₃) with carbon monoxide under controlled conditions. Key steps include:

  • Anhydrous Environment : Reactions must exclude moisture to prevent hydrolysis, as seen in the formation of oxychloride byproducts like ReOCl₄(OH₂) .
  • Temperature Control : Reactions often proceed at 150–200°C under CO pressure.
  • Purification : Sublimation or chromatography isolates the product from unreacted ReCl₃ or ReO₃.

Q. Which spectroscopic techniques are most effective for characterizing rhenium pentacarbonylchloro-?

Methodological Answer:

  • IR Spectroscopy : Identifies ν(CO) stretches (~2000–2100 cm⁻¹) to confirm carbonyl ligand coordination .
  • X-ray Crystallography : Resolves the octahedral geometry (five CO ligands, one Cl⁻ ligand) and bond lengths .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [Re(CO)₅Cl]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of rhenium pentacarbonylchloro- in ligand substitution reactions?

Methodological Answer:

  • Modeling Ligand Exchange : Use density functional theory (DFT) to calculate activation energies for Cl⁻ substitution with ligands like PR₃ or NO.
  • Thermodynamic Stability : Compare computed enthalpy changes (ΔrH°) for substitution pathways with experimental data .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate reaction environments .

Q. How can contradictions in reported vibrational spectra of rhenium pentacarbonylchloro- across studies be resolved?

Methodological Answer:

  • Baseline Correction : Re-analyze raw IR data to account for instrumental artifacts.
  • Isotopic Labeling : Use ¹³CO to distinguish overlapping ν(CO) modes.
  • Comparative Studies : Cross-reference spectra with structurally analogous compounds (e.g., Re(CO)₅Br) .

Q. What experimental designs are effective for studying catalytic mechanisms involving rhenium pentacarbonylchloro-?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction rates via in situ IR spectroscopy to identify intermediates .
  • Isotopic Tracing : Introduce ¹⁸O-labeled CO to track ligand exchange during catalysis.
  • Theoretical Frameworks : Apply the Eyring equation to correlate activation parameters with DFT-computed transition states .

Guidance for Addressing Methodological Challenges

  • Reproducibility : Document reaction conditions rigorously (e.g., moisture levels, CO purity) to mitigate variability .
  • Data Validation : Use multiple analytical techniques (e.g., IR + Raman) to confirm structural assignments .
  • Ethical Compliance : Adhere to safety protocols for handling volatile CO and toxic rhenium compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.